Product packaging for 2-(3-Nitrophenyl)quinoxaline(Cat. No.:CAS No. 5021-44-3)

2-(3-Nitrophenyl)quinoxaline

Cat. No.: B1597427
CAS No.: 5021-44-3
M. Wt: 251.24 g/mol
InChI Key: XTBOWTFVCVWSTE-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)quinoxaline (CAS 5021-44-3) is an organic compound with the molecular formula C₁₄H₉N₃O₂ and a molecular weight of 251.24 g/mol . This nitrophenyl-substituted quinoxaline derivative is a solid with a melting point of 184-185°C . It features a quinoxaline core, a structure known for its diverse applications in scientific research, particularly in the development of novel pharmaceuticals and functional materials . Quinoxaline derivatives are a subject of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Recent scientific literature highlights their therapeutic potential, including investigated properties as anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents . The nitrophenyl moiety in its structure can serve as a key synthetic handle for further chemical transformations, making it a valuable building block for constructing more complex molecules for biological evaluation . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9N3O2 B1597427 2-(3-Nitrophenyl)quinoxaline CAS No. 5021-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c18-17(19)11-5-3-4-10(8-11)14-9-15-12-6-1-2-7-13(12)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBOWTFVCVWSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353281
Record name 2-(3-nitrophenyl)quinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5021-44-3
Record name 2-(3-Nitrophenyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5021-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-nitrophenyl)quinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Structural Elucidation of 2-(3-Nitrophenyl)quinoxaline Using Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. Quinoxaline derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed to confirm the molecular structure of 2-(3-Nitrophenyl)quinoxaline. By synergistically applying high-resolution mass spectrometry (MS) and advanced nuclear magnetic resonance (NMR) spectroscopy, we demonstrate a robust, self-validating workflow for structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who require a practical and theoretically grounded understanding of these essential analytical techniques.

Introduction: The Significance of this compound

Quinoxalines are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including antibacterials, anticancer agents, and antivirals.[1][2] The specific compound of interest, this compound (Molecular Formula: C₁₄H₉N₃O₂, Molecular Weight: 251.24 g/mol ), incorporates a nitro-substituted phenyl ring, a feature known to modulate electronic properties and biological activity.[3][4]

Accurate structural confirmation is paramount; it ensures the integrity of research data, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This guide will detail the orthogonal analytical approach, using both MS and NMR, to leave no ambiguity in the final structural assignment.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering convention will be used for this compound: this compound Structure with Numbering

Mass Spectrometry Analysis: Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. The choice of ionization technique is critical: "soft" ionization methods like Electrospray Ionization (ESI) are used to preserve the molecular ion, while "hard" techniques like Electron Ionization (EI) induce fragmentation to reveal the molecule's substructures.[5][6][7]

Experimental Workflow: Mass Spectrometry

The general workflow for analyzing the compound via mass spectrometry is outlined below.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Sample This compound (Solid) Solution Dilute Solution (e.g., in MeOH/ACN) Sample->Solution Dissolve IonSource Ionization Source (e.g., ESI or EI) Solution->IonSource MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) IonSource->MassAnalyzer Ion Separation (by m/z) Detector Detector MassAnalyzer->Detector Ion Detection Data Data Acquisition & Processing Detector->Data

Caption: High-level workflow for MS analysis.

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a stock solution of this compound at 1 mg/mL in methanol. Further dilute this solution to approximately 1-10 µg/mL using a 50:50 mixture of methanol and water.

  • Instrumentation : Utilize a high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Infusion : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Source Parameters : Operate the ESI source in positive ion mode. Typical parameters include a capillary voltage of 3.5-4.5 kV, a source temperature of 100-150°C, and a nebulizing gas (N₂) flow sufficient to create a stable spray.

  • Data Acquisition : Acquire the mass spectrum over a range of m/z 100-500. The high-resolution capability allows for the determination of the exact mass, confirming the elemental composition.

Results and Interpretation

Electrospray Ionization (ESI-MS): In positive-ion ESI-MS, the compound is expected to be protonated, yielding an [M+H]⁺ ion. This "soft" ionization technique keeps the molecule intact, providing a clear confirmation of its molecular weight.[7] For a related compound, 2-(4-Nitro-phenyl)-quinoxaline, the [M+H]⁺ ion was observed at m/z 252, which strongly supports this expectation.[8]

Electron Ionization (EI-MS) and Fragmentation: EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing predictable bond cleavages.[5][6] The resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of nitroaromatic and quinoxaline compounds follows established pathways, primarily involving the loss of the nitro group and subsequent ring fragmentation.[9][10]

The table below summarizes the expected key ions from both ESI and a theoretical EI fragmentation analysis.

m/z (Mass-to-Charge Ratio)Proposed IonIonization MethodProposed Neutral LossNotes
252.077[C₁₄H₉N₃O₂ + H]⁺ESI-Protonated molecular ion, confirming the molecular weight.
251.069[C₁₄H₉N₃O₂]⁺•EI-Molecular Ion (M⁺•).
221.072[C₁₄H₉N₂O]⁺•EINOLoss of a nitro radical is a characteristic fragmentation pathway for nitroaromatic compounds.[9]
205.077[C₁₄H₉N₂]⁺EINO₂Expulsion of the entire nitro group is a primary and highly favorable fragmentation event.
178.065[C₁₂H₈N]⁺EIHCN from m/z 205Loss of hydrogen cyanide from the pyrazine ring of the quinoxaline core.
127.058[C₁₀H₅]⁺EIC₂H₂N from m/z 178Further fragmentation of the heterocyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

While MS provides the molecular formula, NMR spectroscopy elucidates the precise arrangement and connectivity of atoms. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) experiments, a complete and unambiguous structural map can be constructed.[11][12]

Experimental Protocol: NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • 1D NMR Acquisition :

    • ¹H NMR : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the carbon spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • 2D NMR Acquisition :

    • COSY (¹H-¹H Correlation Spectroscopy) : Acquire a COSY spectrum to identify protons that are spin-spin coupled, typically those on adjacent carbons.[13][14]

    • HSQC (Heteronuclear Single Quantum Coherence) : Acquire an HSQC spectrum to identify direct one-bond correlations between protons and the carbons they are attached to.[15][16]

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show signals corresponding to the 9 unique protons in the molecule. The spectrum can be divided into two regions: the signals from the quinoxaline ring system and those from the 3-nitrophenyl substituent. A key diagnostic signal is the singlet for H-3, which is expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms. For the analogous 2-(4-nitrophenyl)quinoxaline, this proton appears as a singlet at a remarkable 9.36 ppm.[8]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.40Singlet (s)1HH-3Deshielded by two adjacent nitrogen atoms.
~8.90Triplet (t)1HH-2'Deshielded by adjacent nitro group and meta-coupled to H-4' and H-6'.
~8.50Doublet of doublets (dd)1HH-4'Ortho-coupled to H-5', meta-coupled to H-2', and deshielded by the nitro group.
~8.35Doublet of doublets (dd)1HH-6'Ortho-coupled to H-5' and meta-coupled to H-2'.
~8.15Multiplet (m)2HH-5, H-8Protons on the benzo part of the quinoxaline ring, typically found downfield.
~7.80Multiplet (m)2HH-6, H-7Protons on the benzo part of the quinoxaline ring.
~7.70Triplet (t)1HH-5'Ortho-coupled to H-4' and H-6'.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 10 signals for the aromatic CH carbons and 4 signals for the quaternary carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nitro group.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~152.0CHC-3Highly deshielded due to adjacent nitrogen atoms.
~148.5QuaternaryC-3'Carbon directly attached to the electron-withdrawing NO₂ group.
~143.0 - 141.0QuaternaryC-2, C-4a, C-8aQuaternary carbons of the quinoxaline core.
~138.0QuaternaryC-1'Carbon linking the two ring systems.
~135.0 - 122.0CHC-5, C-6, C-7, C-8, C-2', C-4', C-5', C-6'Remaining aromatic CH carbons. Specific assignments require 2D NMR.
2D NMR for Unambiguous Assignment (COSY & HSQC)

While 1D NMR provides the initial data, 2D NMR is essential for connecting the pieces.

  • COSY will reveal the proton-proton coupling networks. For instance, it will show a clear correlation path from H-5' to its neighbors H-4' and H-6'. Similarly, it will map the connectivities within the H-5/H-6/H-7/H-8 spin system of the quinoxaline ring.

  • HSQC directly links each proton signal to its corresponding carbon signal.[15][17] After assigning the protons using ¹H and COSY data, the HSQC spectrum allows for the direct and definitive assignment of all protonated carbons.

The diagram below illustrates the key correlations that would be observed to confirm the structure.

Caption: Key 2D NMR correlations for structural validation.

Conclusion: A Synthesized and Validated Structure

The structural elucidation of this compound is achieved through a synergistic and self-validating analytical workflow. Mass spectrometry provides the primary confirmation of the molecular formula (C₁₄H₉N₃O₂) with an expected [M+H]⁺ ion at m/z 252.077. Furthermore, analysis of the fragmentation pattern from EI-MS reveals characteristic losses of NO and NO₂ groups, consistent with the proposed structure.

NMR spectroscopy provides the definitive proof of atomic connectivity. ¹H NMR identifies all 9 unique protons with predictable chemical shifts and coupling patterns, most notably the downfield singlet for the C-3 proton. ¹³C NMR confirms the presence of 14 distinct carbon environments. Finally, 2D NMR techniques (COSY and HSQC) unambiguously map the proton-proton and proton-carbon correlations, locking the quinoxaline and 3-nitrophenyl fragments together in the correct orientation.

This combined, multi-technique approach provides an unassailable body of evidence, confirming the identity and structure of this compound with the highest degree of scientific confidence.

References

An In-depth Technical Guide to the Key Spectral Characteristics of 2-(3-Nitrophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectral characteristics of 2-(3-Nitrophenyl)quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data of the title compound. By integrating experimental data with established spectroscopic principles, this guide aims to provide a thorough understanding of the structural and electronic properties of this compound, thereby facilitating its application in further research and development.

Introduction: The Significance of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1] Their broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties, has established them as privileged scaffolds in drug discovery. The introduction of a nitrophenyl substituent onto the quinoxaline core, as in this compound (CAS No. 5021-44-3), can significantly modulate its electronic properties and biological activity. A precise understanding of its spectral signature is therefore paramount for structure elucidation, purity assessment, and the rational design of new derivatives with enhanced therapeutic potential.

This guide will systematically dissect the spectral data of this compound, providing not just the data itself, but also the underlying scientific reasoning for the observed spectral features.

Molecular Structure and Synthesis

The foundational step in any spectral analysis is a clear understanding of the molecule's architecture. This compound consists of a quinoxaline ring system substituted at the 2-position with a 3-nitrophenyl group.

Molecular Formula: C₁₄H₉N₃O₂

Molecular Weight: 251.24 g/mol

The synthesis of this compound is typically achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[2] A general and efficient method involves the reaction of o-phenylenediamine with 3-nitrophenylglyoxal. This reaction provides a direct and high-yielding route to the desired product.

Diagram of the Synthesis of this compound

Synthesis of this compound cluster_reactants Reactants cluster_product Product o_phenylenediamine o-Phenylenediamine catalyst Acid Catalyst (e.g., Acetic Acid) o_phenylenediamine->catalyst nitrophenylglyoxal 3-Nitrophenylglyoxal nitrophenylglyoxal->catalyst quinoxaline This compound catalyst->quinoxaline Condensation

Caption: General synthetic route to this compound.

Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound. The following sections detail the insights gained from each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.[1]

The ¹H NMR spectrum of this compound, recorded in CDCl₃, displays a series of signals in the aromatic region, consistent with its structure. The chemical shifts are influenced by the electron-withdrawing nature of the quinoxaline ring and the nitro group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.72-7.90Multiplet3HAr-H
8.11-8.25Multiplet2HAr-H
8.30Triplet1HAr-H (J = 8.3, 2.3, 1.5 Hz)
8.60Doublet1HAr-H (J = 8.3 Hz)
9.09-9.15Multiplet1HAr-H
9.41Singlet1HAr-H

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. Data sourced from Kumar et al., 2014.

The downfield chemical shifts of the protons are indicative of their location in an electron-deficient aromatic system. The singlet at 9.41 ppm can be confidently assigned to the C3-H of the quinoxaline ring, which is highly deshielded due to the adjacent nitrogen atom and the nitrophenyl substituent. The complex multiplets arise from the overlapping signals of the protons on both the quinoxaline and the nitrophenyl rings.

The ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum of this compound in CDCl₃ shows distinct signals for each carbon atom, further confirming the proposed structure.

Chemical Shift (δ, ppm) Assignment
122.5Ar-C
124.7Ar-C
129.2Ar-C
129.8Ar-C
130.2Ar-C
130.5Ar-C
130.9Ar-C
133.1Ar-C
142.5Ar-C

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. Data sourced from Kumar et al., 2014.

The chemical shifts are consistent with an aromatic structure containing both electron-rich and electron-poor regions. The presence of nine distinct signals in the aromatic region confirms the presence of all the carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Employ a standard pulse sequence with a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Parameters: Utilize a proton-decoupled pulse sequence with a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Diagram of Key NMR Correlations

NMR Correlations cluster_mol This compound cluster_spec ¹H NMR Spectrum C3_H C3-H (δ 9.41) H_spectrum Aromatic Region (δ 7.0-9.5 ppm) C3_H->H_spectrum Quinoxaline_H Quinoxaline Protons (δ 7.7-8.2) Quinoxaline_H->H_spectrum Nitrophenyl_H Nitrophenyl Protons (δ 7.7-9.1) Nitrophenyl_H->H_spectrum

Caption: Correlation of proton environments to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

The mass spectrum of this compound shows a protonated molecular ion peak [M+H]⁺ at an m/z of 252. This is in excellent agreement with the calculated molecular weight of 251.24 g/mol , confirming the identity of the compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy
Frequency Range (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic
1600-1585, 1500-1400C=C stretchAromatic Ring
1530-1500, 1350-1300N-O stretch (asymmetric & symmetric)Nitro group (-NO₂)
~1620C=N stretchQuinoxaline ring
~850C-N stretchAryl-NO₂

Table 3: Predicted Key IR Absorptions for this compound.

The presence of strong absorption bands corresponding to the nitro group (N-O stretching) would be a key diagnostic feature in the IR spectrum.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands. Based on studies of similar quinoxaline derivatives, we can anticipate two main absorption regions.[3]

  • π-π* Transitions: These transitions, typically occurring at shorter wavelengths (around 250-300 nm), are characteristic of the aromatic system.

  • n-π* Transitions: These transitions, involving the non-bonding electrons on the nitrogen atoms of the quinoxaline ring, are expected at longer wavelengths (around 350-400 nm).[3]

The presence of the nitro group, an electron-withdrawing group, is likely to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted quinoxaline.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each absorption band.

Integrated Spectral Interpretation and Structural Confirmation

The collective evidence from NMR, MS, and the predicted IR and UV-Vis spectra provides a robust and self-validating confirmation of the structure of this compound.

Diagram of the Spectroscopic Characterization Workflow

Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesize Compound Purification Purify by Recrystallization/Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) - Structure Elucidation Purification->NMR MS Mass Spectrometry - Molecular Weight Confirmation Purification->MS IR IR Spectroscopy - Functional Group ID Purification->IR UV_Vis UV-Vis Spectroscopy - Electronic Transitions Purification->UV_Vis Confirmation Data Integration & Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation UV_Vis->Confirmation

Caption: A logical workflow for the synthesis and spectral characterization.

The ¹H and ¹³C NMR data unequivocally establish the connectivity of the atoms and the substitution pattern. The mass spectrometry data confirms the molecular formula. The predicted IR and UV-Vis spectra, based on the known functional groups and chromophores, are consistent with the proposed structure. This integrated approach ensures the trustworthiness and accuracy of the structural assignment.

Conclusion

This technical guide has provided a detailed overview of the key spectral characteristics of this compound. Through a combination of experimental data and theoretical predictions, we have established a comprehensive spectral profile for this important heterocyclic compound. The provided protocols offer a standardized approach for the characterization of this and related molecules. This information is critical for researchers in the fields of medicinal chemistry and materials science, enabling them to confidently identify, purify, and further develop novel quinoxaline-based compounds for a wide range of applications.

References

The Rising Phoenix: Nitrophenyl-Substituted Quinoxalines as Potent Modulators of Cellular Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has long been a cornerstone in medicinal chemistry, lauded for its vast pharmacological potential.[1] The strategic incorporation of a nitrophenyl moiety represents a pivotal advancement, significantly enhancing the biological activities of the parent quinoxaline core. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of nitrophenyl-substituted quinoxalines. We will delve into their potent anticancer and antimicrobial properties, supported by quantitative data and detailed experimental protocols. Furthermore, this document will elucidate the key signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic promise of this remarkable class of molecules.

Introduction: The Strategic Imperative of Nitrophenyl Substitution

Quinoxaline derivatives are a significant class of benzoheterocycles that form the foundational structure of a wide array of pharmacologically active compounds.[2] Their biological versatility is attributed to the unique electronic properties of the benzopyrazine system. The introduction of a nitrophenyl group is a deliberate and strategic modification intended to augment these inherent properties. The nitro group, being a strong electron-withdrawing substituent, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. This strategic substitution can enhance interactions with biological targets, modulate drug-likeness, and unlock novel mechanisms of action. This guide will illuminate the profound impact of the nitrophenyl substituent on the therapeutic potential of quinoxalines.

Synthetic Strategies: Crafting the Nitrophenyl-Quinoxaline Core

The synthesis of nitrophenyl-substituted quinoxalines can be achieved through several reliable methods. The classical and most common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Modifications to this core synthesis allow for the introduction of the nitrophenyl group at various positions.

General Synthesis of the Quinoxaline Scaffold

A foundational method for synthesizing the quinoxaline ring system is the reaction of an o-phenylenediamine with a dicarbonyl compound, such as glyoxal, in an acidic medium. This straightforward condensation reaction provides a high yield of the basic quinoxaline structure.[1]

Experimental Protocol: Synthesis of the Quinoxaline Core

Objective: To synthesize the basic quinoxaline scaffold.

Materials:

  • o-Phenylenediamine

  • Glyoxal (40% in water)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of glyoxal to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure quinoxaline.

Synthesis of Nitrophenyl-Substituted Quinoxalines

To introduce the nitrophenyl group, either the o-phenylenediamine or the dicarbonyl compound can be appropriately substituted. For instance, the reaction of a nitro-substituted o-phenylenediamine with a suitable dicarbonyl compound will yield a quinoxaline with the nitrophenyl group on the benzene portion of the scaffold. Alternatively, using a nitrophenyl-substituted dicarbonyl compound will place the substituent on the pyrazine ring.

A notable example is the synthesis of 2-chloro-3-methyl-6-nitroquinoxaline, a compound with demonstrated antimicrobial activity.[3] This synthesis involves a multi-step process starting from 4-nitro-o-phenylenediamine.

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-6-nitroquinoxaline

Objective: To synthesize a specific nitrophenyl-substituted quinoxaline with known antimicrobial activity.

Materials:

  • 4-Nitro-o-phenylenediamine

  • Pyruvic acid

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalyst)

Procedure:

  • Step 1: Condensation. React 4-nitro-o-phenylenediamine with pyruvic acid in a suitable solvent to form 3-methyl-6-nitroquinoxalin-2(1H)-one.

  • Step 2: Chlorination. The resulting quinoxalinone is then treated with phosphorus oxychloride, with a catalytic amount of DMF, to yield 2-chloro-3-methyl-6-nitroquinoxaline. The reaction is typically heated to ensure completion.

  • Work-up and Purification. After the reaction, the excess POCl₃ is carefully quenched with ice water. The precipitated product is filtered, washed thoroughly with water to remove any residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Nitrophenyl-substituted quinoxalines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][4] The presence of the nitrophenyl group often enhances their potency and can influence their mechanism of action.

Cytotoxicity and Structure-Activity Relationships (SAR)

The position and number of nitro groups on the phenyl ring, as well as the point of attachment to the quinoxaline core, play a crucial role in determining the anticancer activity. Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups, such as the nitro group, can significantly impact the cytotoxic potential.[2] For instance, 7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxide has been identified as a highly potent cytotoxin, being 150-fold more potent than the reference compound tirapazamine.[5]

CompoundCancer Cell LineIC₅₀ (µM)Reference
7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxideNot SpecifiedPotent Cytotoxin[5]
2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)quinoxalineHeLa3.20 ± 1.32[6]
2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)quinoxalineMCF-74.19 ± 1.87[6]
2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)quinoxalineA5495.29 ± 1.34[6]
N-(3-Aminopropyl)-3-(4-chlorophenyl) amino-quinoxaline-2-carboxamideMGC-803Potent[7]
Mechanism of Action: Targeting Key Cellular Pathways

The anticancer effects of nitrophenyl-substituted quinoxalines are often mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[8] Several quinoxaline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[7][8] The nitrophenyl moiety can enhance the binding affinity of these compounds to key kinases in this pathway, such as PI3K and Akt.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoxaline Nitrophenyl-Substituted Quinoxaline Quinoxaline->PI3K Inhibits Quinoxaline->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by nitrophenyl-substituted quinoxalines.

A key mechanism through which nitrophenyl-substituted quinoxalines exert their anticancer effects is the induction of apoptosis, or programmed cell death.[9] These compounds can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. Some quinoxaline-containing peptides have been shown to induce apoptosis through the mitochondrial pathway.[9]

Apoptosis_Induction Quinoxaline Nitrophenyl-Substituted Quinoxaline Mitochondria Mitochondria Quinoxaline->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by nitrophenyl-substituted quinoxalines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of nitrophenyl-substituted quinoxalines on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nitrophenyl-substituted quinoxaline compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-substituted quinoxaline compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Nitrophenyl-substituted quinoxalines have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[3][10]

Spectrum of Activity and MIC Values

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[11] 2-chloro-3-methyl-6-nitroquinoxaline has been identified as a particularly active compound against various fungal and bacterial strains.[3]

CompoundMicroorganismMIC (µmol/l)Reference
2-chloro-3-methyl-6-nitroquinoxalineTrichophyton mentagrophytes54[3]
2-chloro-3-methyl-6-nitroquinoxalineCandida albicans223[3]
A quinoxaline derivativeMRSA isolates (majority)4 µg/mL[10]
Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many nitrophenyl-substituted quinoxalines are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis and cell wall formation. The electron-deficient nature of the nitrophenyl-quinoxaline scaffold may facilitate interactions with microbial enzymes and other key biomolecules.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of nitrophenyl-substituted quinoxalines against microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Nitrophenyl-substituted quinoxaline compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal) and negative control (broth only)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the nitrophenyl-substituted quinoxaline compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

Nitrophenyl-substituted quinoxalines represent a highly promising class of compounds with significant potential in the development of novel anticancer and antimicrobial therapies. The strategic incorporation of the nitrophenyl group demonstrably enhances their biological activity, often through the modulation of key cellular signaling pathways. The synthetic accessibility of these compounds, coupled with their potent and diverse biological profiles, makes them an attractive scaffold for further optimization.

Future research should focus on elucidating the precise molecular targets of these compounds to enable a more rational, target-based drug design approach. Further exploration of the structure-activity relationships, particularly concerning the position and electronic nature of substituents on both the quinoxaline and nitrophenyl rings, will be crucial for developing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of nitrophenyl-substituted quinoxalines holds the key to unlocking new and effective treatments for some of the most pressing medical challenges of our time.

References

The Strategic Placement of a Nitro Group on the Quinoxaline Scaffold: An In-depth Technical Guide to Unlocking Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoxaline scaffold represents a "privileged" structure in medicinal chemistry, a foundation upon which a multitude of potent therapeutic agents have been built. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and antiprotozoal effects. The introduction of substituents onto this versatile core is a key strategy for modulating its pharmacological profile. Among these, the nitro group, a potent electron-withdrawing moiety, has proven to be a particularly impactful functionalization. However, its influence is not merely a matter of its presence, but critically, its position on the quinoxaline ring. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governed by the location of the nitro group, offering insights into the causality behind experimental design and providing a framework for the rational design of next-generation quinoxaline-based therapeutics.

The Quinoxaline Core: A Versatile Platform for Drug Discovery

Quinoxaline, or benzopyrazine, is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring. This arrangement confers a unique set of physicochemical properties, including a planar structure that facilitates intercalation with biological macromolecules like DNA and insertion into the hydrophobic pockets of enzymes.[1] The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, further enhancing interactions with biological targets.[1] These intrinsic features have made quinoxaline derivatives a fertile ground for the development of drugs targeting a wide array of diseases.

The Nitro Group: More Than Just an Electron Sink

The introduction of a nitro (-NO₂) group onto the quinoxaline core profoundly alters its electronic landscape. As a strong electron-withdrawing group, it can significantly impact the molecule's reactivity, redox potential, and ability to interact with specific biological targets. The bioreduction of the nitro group is a key mechanism of action for many nitroaromatic drugs, leading to the formation of reactive nitrogen species that can induce cellular damage in pathogens and cancer cells.[2] This dual nature of the nitro group—as both a modulator of physicochemical properties and a potential "warhead"—makes its positional placement a critical consideration in drug design.

Anticancer Activity: A Tale of Positional Isomers

The anticancer activity of nitroquinoxalines is one of the most extensively studied areas, with research highlighting the critical role of the nitro group's position in determining both potency and mechanism of action.

The Preeminence of the 6-Nitro Position for Tubulin Inhibition

A significant body of evidence points to the 6-position as a favorable location for the nitro group in quinoxaline derivatives designed as anticancer agents, particularly those that function as tubulin polymerization inhibitors.[3]

  • Mechanism of Action: These compounds disrupt microtubule dynamics, a critical process for cell division, by binding to the colchicine site on β-tubulin. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Structure-Activity Relationship (SAR): Studies on 2,3-diphenylquinoxaline derivatives have shown that the presence of an electron-withdrawing group at the 6-position of the quinoxaline ring is a key determinant for potent anticancer activity.[3] This is often coupled with electron-donating groups on the phenyl rings at the 2 and 3-positions to achieve maximal efficacy.[3] The electron-withdrawing nature of the 6-nitro group is thought to enhance the binding affinity of the molecule to the colchicine site.

Kinase Inhibition: A Broader Spectrum of Positional Effects

Quinoxaline derivatives are also known to inhibit various protein kinases that are crucial for cancer cell signaling, with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a prominent target.[4] Inhibition of VEGFR-2 disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4]

While the 6-nitro position has been explored in this context, other positional isomers have also shown promise. For instance, some studies have investigated 7-nitroquinoxaline derivatives. The precise influence of the nitro group's position on kinase inhibition is still an active area of research, but it is likely related to the modulation of the molecule's ability to fit into the ATP-binding pocket of the kinase and form key hydrogen bonding interactions.

Quantitative Comparison of Anticancer Activity

While direct comparative studies of all positional isomers (5-, 6-, 7-, and 8-nitro) under identical conditions are scarce, a survey of the literature provides valuable insights. The following table collates IC₅₀ values for various nitro-substituted quinoxaline and related quinoline derivatives against different cancer cell lines.

Table 1: Anticancer Activity (IC₅₀ µM) of Nitro-Substituted Quinoxalines and Related Heterocycles

Compound ClassSubstitutionCancer Cell LineIC₅₀ (µM)Reference(s)
Quinoxaline6-Nitro, 2,3-diphenylVariousVaries, potent[3]
Quinoxaline7-Nitro, variousVariousVaries[5]
Quinoxalinone8-NitroVarious1.54 - 18.17[6]
QuinoxalineBromo-substitutedA549 (Lung)9.32 - 11.98[7]
Quinoline7-Chloro-6-nitroVariousVaries[8]

Note: Data is collated from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Interestingly, a study on 2,3-bifunctionalized quinoxalines found that the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton provided better inhibition against lung cancer cells, suggesting that while the electron-withdrawing character is important, other factors like sterics and lipophilicity also play a crucial role.[7]

Antimicrobial and Antiprotozoal Activity: Harnessing Redox Chemistry

The bioactivity of nitroquinoxalines against microbial and protozoal pathogens is often linked to the reductive activation of the nitro group. The position of the nitro group can influence the redox potential of the molecule, thereby affecting its efficacy.

  • Mechanism of Action: In anaerobic or microaerophilic environments, such as those found in certain bacteria and protozoa, the nitro group can be reduced by microbial nitroreductases to form cytotoxic radicals.[2] These radicals can damage DNA, proteins, and other cellular components, leading to cell death. The addition of a nitro group to the quinoxaline scaffold has been shown to increase activity against various parasites, including Schistosoma mansoni.[9]

  • Positional Influence: The redox potential of nitroaromatic compounds is sensitive to the electronic environment. The position of the nitro group on the quinoxaline ring alters the electron density distribution, which in turn affects the ease of its reduction. A study on nitroquinoxalinoporphyrins revealed that 5-nitro and 6-nitro regioisomers have different properties due to steric interactions that force the 5-nitro group out of conjugation with the ring system, affecting its electronic properties.[10] This suggests that the 6- and 7-positions may be more favorable for maintaining conjugation and facilitating the necessary redox cycling for antimicrobial activity.

Table 2: Antimicrobial Activity (MIC µg/mL) of Nitro-Substituted Quinoxalines and Related Heterocycles

Compound ClassSubstitutionMicroorganismMIC (µg/mL)Reference(s)
Quinoxaline6-Nitro, variousS. mansoniPotent[9]
QuinoxalineVariousE. coli8[11]
QuinoxalineVariousB. subtilis16[11]
QuinoxalineVariousC. albicans16[11]
QuinolineNitroxolineVarious0.5 - 2[12]

Note: MIC values are highly dependent on the specific microbial strain and testing methodology.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of nitroquinoxaline derivatives.

Synthesis of 6-Nitro-2,3-diphenylquinoxaline

This protocol is a green chemistry approach that utilizes a thiamine catalyst and ultrasound irradiation.[13]

Materials:

  • 4-nitro-o-phenylenediamine

  • Benzil

  • Thiamine (Vitamin B1)

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Ultrasonic bath

  • Vacuum filtration apparatus

Procedure:

  • In a test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol) and benzil (1 mmol) in 5 mL of ethanol.

  • Add the thiamine catalyst (5 mol% relative to the limiting reagent).

  • Clamp the test tube in an ultrasonic bath at room temperature and sonicate for 1 hour.

  • Add 10 mL of water to the reaction mixture to precipitate the product.

  • Chill the mixture, stir well, and collect the solid product by vacuum filtration.

  • If the product is orange, it can be purified by recrystallization from 70% ethanol.

  • Dry the product and characterize it by IR spectroscopy and melting point determination (literature mp: 193-195 °C).

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Nitroquinoxaline test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroquinoxaline compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro VEGFR-2 Kinase Assay

This protocol measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[4][14]

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • PTK substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Nitroquinoxaline test compound

  • Kinase-Glo® Luminescence Kinase Assay Kit

  • White 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the nitroquinoxaline compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and the PTK substrate.

  • Plate Setup: Add 25 µL of the master mix to each well of a white 96-well plate.

  • Inhibitor Addition: Add 5 µL of the diluted test compound to the respective wells. Include positive (no inhibitor) and blank (no enzyme) controls.

  • Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add kinase buffer to the blank wells.

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection: Add 50 µL of Kinase-Glo® reagent to each well and incubate at room temperature for 10 minutes.

  • Signal Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the complex biological processes involved, visual representations are invaluable. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by nitroquinoxalines and a typical experimental workflow.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_pathways Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Nitroquinoxaline Nitroquinoxaline Inhibitor Nitroquinoxaline->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling pathway and the point of inhibition by nitroquinoxaline derivatives.

Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow Synthesis Synthesis of Nitroquinoxaline Isomers Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity IC50 Determine IC₅₀ Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Kinase Kinase Inhibition Assay (e.g., VEGFR-2) Mechanism->Kinase Lead Lead Compound Identification Tubulin->Lead Kinase->Lead

References

Quinoxalines: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and ability to interact with a multitude of biological targets have led to the discovery of compounds with a broad spectrum of potent pharmacological activities.[1][2] Quinoxaline derivatives are at the forefront of research for developing new therapeutic agents against a wide range of diseases, including cancer, microbial infections, and viral illnesses.[3][4][5] This guide provides a comprehensive technical overview of the quinoxaline core, covering its synthesis, diverse biological applications, structure-activity relationships, and the mechanistic basis for its therapeutic potential, designed to arm researchers and drug development professionals with actionable insights.

The Quinoxaline Core: Physicochemical Properties and Strategic Importance

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing bicyclic aromatic compound with the molecular formula C₈H₆N₂.[6][7] It exists as a white or low-melting crystalline solid (m.p. 29-30 °C) that is soluble in water and acts as a weak base.[6][7][8] The specific electrostatic potential of the quinoxaline molecule influences its hydrophobic and hydrophilic interactions, making it a versatile framework for drug design.[6] Its bioisosteric relationship with other critical scaffolds like quinoline, naphthalene, and quinazoline allows it to serve as a valuable template for circumventing challenges such as drug resistance while maintaining or enhancing biological activity.[2][6][9] This inherent versatility is a primary reason for its sustained interest in the pharmaceutical industry.[3]

PropertyValueReference
Molecular Formula C₈H₆N₂[6][7]
Melting Point 29-30 °C[6][7]
Appearance White Crystalline Powder[2][7]
Basicity (pKa) 0.56[6]
Solubility Soluble in water[6]

Synthesis of Quinoxaline Derivatives: From Classical Condensation to Modern Strategies

The synthesis of the quinoxaline scaffold is well-established and adaptable, allowing for the creation of large and diverse compound libraries for screening.

The Classical Hinsberg-Korner Condensation

The most fundamental and widely used method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted α-diketone).[1][2][10][11] This reaction is typically acid-catalyzed and proceeds with high efficiency.[7] While effective, this classical approach often requires high temperatures and long reaction times.[2][7]

  • Reactant Preparation: Dissolve o-phenylenediamine (1.0 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-15 mL).[1]

  • Catalyst Addition: Introduce a catalytic amount of an acid, such as a few drops of acetic acid, to facilitate the condensation.[1]

  • Reaction: Stir the mixture at room temperature or heat under reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure quinoxaline derivative.[1]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, Mass Spectrometry (MS), and IR spectroscopy.[1]

G cluster_reactants Reactant Preparation o_phenylenediamine o-Phenylenediamine solvent Dissolve in Solvent (e.g., Ethanol) o_phenylenediamine->solvent dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->solvent catalyst Add Acid Catalyst solvent->catalyst reaction Stir / Reflux (Monitor by TLC) catalyst->reaction workup Cool & Filter or Evaporate reaction->workup purify Purify by Recrystallization / Chromatography workup->purify product Pure Quinoxaline Derivative purify->product

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.[1]

Modern and Green Synthetic Approaches

To address the limitations of classical methods, significant research has focused on developing more efficient and environmentally friendly protocols.[12] These include:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while often improving yields.[13]

  • Catalytic Innovations: The use of various catalysts, including metal catalysts and green catalysts like zinc triflate, can enhance reaction efficiency under milder conditions.[1][12]

  • One-Pot Reactions: Tandem reactions, such as the iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles, allow for the construction of complex quinoxaline-fused systems in a single step.[10]

The Broad Pharmacological Profile of Quinoxaline Scaffolds

Quinoxaline derivatives exhibit an exceptionally wide range of biological activities, making them a cornerstone of drug discovery programs.[4][14]

Anticancer Activity

The development of quinoxaline-based anticancer agents is one of the most extensively researched areas.[3][15] These compounds exert their cytotoxic effects through multiple mechanisms of action.

  • Mechanism 1: Kinase Inhibition: Many quinoxaline derivatives are potent ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[16][17] Key targets include VEGFR, EGFR, PDGFR, and c-Met.[1][16] By blocking these signaling pathways, these compounds can halt tumor growth and angiogenesis.[18]

  • Mechanism 2: Topoisomerase Inhibition: Certain derivatives function as topoisomerase II inhibitors, preventing DNA replication in rapidly dividing cancer cells and leading to cell cycle arrest and apoptosis.[1][19]

  • Mechanism 3: Apoptosis Induction: Quinoxalines can induce programmed cell death by modulating the expression of key regulatory proteins, such as downregulating anti-apoptotic proteins like Bcl-2.[1][16]

  • Mechanism 4: Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-di-N-oxides (QdNOs) are bioreductive drugs that are selectively toxic to hypoxic (low-oxygen) cells commonly found in solid tumors, which are often resistant to conventional therapies.[13][20]

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream Downstream Signaling Cascade (e.g., PI3K/AKT/mTOR) RTK->Downstream P Quinoxaline Quinoxaline Inhibitor Quinoxaline->RTK Inhibition Inhibition ATP ATP ATP->RTK Proliferation Tumor Cell Proliferation, Angiogenesis Downstream->Proliferation

Caption: Quinoxaline derivatives inhibiting Receptor Tyrosine Kinase (RTK) activity.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Quinoxaline Derivative (IV)PC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[19]
Pyrrolo[1,2-a] quinoxaline (58)HCT 116 (Colon)2.5Not specified[4]
Triazole-substituted quinoxaline (3)THP-1 (Leukemia)1.6Not specified[4]
Quinoxaline-bisarylurea (2)VariousNot specifiedKinase Inhibition[16]
Imidazo[1,2-a]quinoxalineVariousNot specifiedMicrotubule-interfering agent[16]
Antimicrobial (Antibacterial & Antifungal) Activity

Quinoxaline derivatives are potent antimicrobial agents, with some exhibiting broad-spectrum activity.[14][21]

  • Antibacterial Action: They are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[21][22] The 1,4-di-N-oxide (QdNO) derivatives are particularly noted for their potent antibacterial properties.[14][20]

  • Antifungal Action: Various derivatives have demonstrated significant activity against pathogenic fungi like Aspergillus flavus and Candida albicans.[21][23][24] For instance, certain synthesized compounds showed superior activity against Rhizoctonia solani compared to the commercial fungicide azoxystrobin.[23][25]

Antiviral Activity

There is a rapidly growing interest in developing quinoxaline-based compounds for antiviral therapy.[2][7] They have shown efficacy against a range of DNA and RNA viruses.[26]

  • Anti-Herpes Simplex Virus (HSV): Triazolo[4,3-a]quinoxaline derivatives have demonstrated the ability to reduce viral plaques in HSV-infected cells.[2]

  • Anti-Human Cytomegalovirus (HCMV): Novel quinoxaline compounds have exhibited highly potent activity against HCMV, with IC₅₀ values significantly lower than the standard drug ganciclovir.[7][27]

  • Marketed Drugs: Notably, Glecaprevir , a key component in the hepatitis C treatment Mavyret, features a quinoxaline core, underscoring the clinical success of this scaffold.[5][28]

Structure-Activity Relationship (SAR): A Guide to Rational Design

Understanding the structure-activity relationship (SAR) is critical for optimizing the potency and selectivity of quinoxaline-based drug candidates.[9][17]

G Scaffold Scaffold

Caption: Key positions on the quinoxaline ring for chemical modification.

  • Positions 2 and 3: Substitutions at these positions are crucial for determining antiproliferative efficacy.[29] Studies have shown that introducing heteroaromatic rings (like furanyl) can lead to superior activity compared to phenyl groups.[29] The nature of the linker at position 3 (e.g., N-linker vs. O-linker) can also significantly impact anticancer activity.[6]

  • Positions 6 and 7: Modifications on the benzene ring, particularly at the C6 and C7 positions, heavily influence activity.

    • For anticancer agents, substituting with halogens like Cl or F can increase activity.[6]

    • For hypoxia-selective cytotoxins , introducing strong electron-withdrawing groups (e.g., -Cl, -F) at positions 6 and/or 7 enhances the compound's reduction potential and potency.[20]

  • N-Oxides: The presence of 1,4-di-N-oxide groups on the pyrazine ring is a key determinant for the antibacterial and antimycobacterial activity of many quinoxaline derivatives.[14][20]

Conclusion and Future Perspectives

The quinoxaline scaffold is a validated and highly versatile platform in medicinal chemistry, with a proven track record of producing compounds with diverse and potent biological activities.[10][12][30] Its straightforward synthesis and amenability to chemical modification provide a fertile ground for the discovery of next-generation therapeutics.[1]

Future research will likely focus on:

  • Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and toxicity.[3]

  • Novel Mechanisms: Exploring new mechanisms of action to overcome drug resistance, a significant challenge in both oncology and infectious disease.[9]

  • Combination Therapies: Investigating the synergistic effects of quinoxaline-based agents with existing drugs to develop more effective treatment regimens for complex diseases.[1]

The continued exploration of the quinoxaline nucleus promises to deliver innovative solutions to pressing global health challenges, reinforcing its status as a truly privileged scaffold in the art and science of drug discovery.

References

CAS number and molecular weight of 2-(3-Nitrophenyl)quinoxaline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Nitrophenyl)quinoxaline (CAS 5021-44-3)

Executive Summary

Quinoxaline derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast spectrum of pharmacological activities that have captured the attention of the medicinal chemistry community.[1][2][3] This guide focuses on a specific, yet significant, member of this family: this compound. The introduction of a nitrophenyl group to the quinoxaline scaffold is a key structural modification that can profoundly influence its electronic properties and biological interactions. This document provides a comprehensive overview of its core chemical identity, established synthetic routes, and the therapeutic potential suggested by the broader activities of the quinoxaline class. We will delve into detailed experimental protocols, data presentation, and the scientific rationale behind its synthesis and potential evaluation, offering a foundational resource for researchers investigating this compound for novel therapeutic applications.

Core Compound Identification and Physicochemical Properties

Accurate identification is the first step in any rigorous scientific investigation. This compound is cataloged with a unique Chemical Abstracts Service (CAS) number, ensuring its unambiguous identification in literature and chemical inventories.[4][5][6]

Table 1: Core Chemical Identifiers

Identifier Value Source(s)
Chemical Name This compound [4][5][6][7]
CAS Number 5021-44-3 [4][5][6][8]

| Molecular Formula | C₁₄H₉N₃O₂ |[4][5][6] |

The molecular formula dictates the compound's molar mass and elemental composition, which are critical for quantitative experimental work.

Table 2: Physicochemical Properties

Property Value Source(s)
Molecular Weight 251.24 g/mol [4][5][6]
Exact Mass 251.069476538 u [7]
Rotatable Bond Count 1 [7]
Water Solubility <0.2 µg/mL [7]
Refractive Index 1.688 [7]

| Polar Surface Area | 65.05 Ų |[9] |

Note: Some properties are computed or estimated based on the structure.

Synthesis and Characterization: A Validated Approach

The synthesis of quinoxaline derivatives is well-established and typically relies on the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound.[10] This facile and widely used method provides a direct and efficient route to the quinoxaline core.[10]

General Synthetic Pathway

The synthesis of this compound involves the cyclocondensation of o-phenylenediamine with 3-nitrophenylglyoxal (or a derivative). The reaction proceeds by forming a diimine intermediate, which rapidly cyclizes to the stable aromatic quinoxaline ring system.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product OPD o-Phenylenediamine Condensation Cyclocondensation OPD->Condensation Ethanol/Acetic Acid Reflux NPG 3-Nitrophenylglyoxal NPG->Condensation Product This compound Condensation->Product

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a representative method for the laboratory-scale synthesis of the title compound.

Materials:

  • o-Phenylenediamine

  • 3-Nitrophenylglyoxal hydrate

  • Ethanol (reagent grade)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-phenylenediamine (10 mmol) in 100 mL of ethanol.

  • Reactant Addition: To this solution, add 3-nitrophenylglyoxal hydrate (10 mmol). A color change is typically observed.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol or a water-ethanol mixture to remove unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in readily available literature, the quinoxaline class as a whole is a rich source of pharmacologically active compounds.[3] The core structure is a recognized "privileged scaffold" in drug discovery. Modifications to the quinoxaline ring are known to produce a wide array of biological effects.[1][10][11]

Table 3: Known Pharmacological Activities of Quinoxaline Derivatives

Activity Description Relevant Source(s)
Antimicrobial Exhibits activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] Some derivatives are effective against Mycobacterium tuberculosis.[1] [1][3][10]
Antiviral Certain derivatives show potent activity against viruses, including herpes simplex virus.[2][10] [2][10][12]
Anticancer Quinoxalines have demonstrated cytotoxic effects against various cancer cell lines.[3] Some function as antitumor agents, particularly against hypoxic solid tumors.[2] [3][10][12]
Antiprotozoal Activity has been reported against protozoan parasites. [1][3]

| Neuroprotective | Some derivatives are being investigated for treating neurodegenerative disorders.[10] |[1][10] |

The presence of the 3-nitro group on the phenyl substituent is of particular interest. Nitroaromatic compounds are known pro-drugs in antimicrobial chemotherapy, often activated by microbial nitroreductases to generate cytotoxic radical species. This suggests that this compound could be a promising candidate for development as an antimicrobial agent. Further research is required to validate this hypothesis.

Investigative Workflow: From Synthesis to Biological Screening

A logical workflow is essential for the systematic evaluation of a new chemical entity. The process begins with synthesis and purification, followed by structural confirmation, and culminates in biological activity screening.

Workflow cluster_chem Chemical Phase cluster_bio Biological Phase A Synthesis Protocol B Purification (Filtration & Recrystallization) A->B Crude Product C Structural Characterization (NMR, MS, IR) B->C Purified Compound D Solubilization in DMSO (Stock Solution Prep) C->D Verified Compound E Antimicrobial Screening (e.g., MIC Assay) D->E Test Compound F Data Analysis (Determine MIC50/MIC90) E->F Raw Data

Caption: Standard workflow for synthesis and antimicrobial evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of this compound.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in CAMHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include wells for a positive control (broth + bacteria + control antibiotic), a negative control (broth only), and a growth control (broth + bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[4][8] Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. As with any novel chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

A Deep Dive into 2-(3-Nitrophenyl)quinoxaline: A Theoretical and Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative for In-Silico Characterization

Quinoxaline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and intriguing photophysical properties.[1][2][3][4] The specific analogue, 2-(3-Nitrophenyl)quinoxaline, which incorporates an electron-withdrawing nitro group on a phenyl substituent, presents a compelling case for in-depth theoretical and computational investigation. Such studies are not merely academic; they are pivotal in modern drug discovery and materials development. By computationally modeling the molecule's geometry, electronic structure, and spectroscopic properties, we can predict its reactivity, stability, and potential interactions with biological targets or other materials, thereby accelerating research and development while minimizing resource expenditure.[5][6]

This technical guide provides a comprehensive framework for the theoretical study of this compound, grounded in the principles of quantum chemistry. We will explore the causality behind the selection of computational methods, detail the experimental protocols for these in-silico experiments, and present the anticipated results in a structured and interpretable manner. This document is designed to serve as a practical roadmap for researchers embarking on the computational characterization of this and similar molecular entities.

Part 1: Foundational Computational Methodologies

The cornerstone of modern computational chemistry lies in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[6][7] These methods provide a robust balance between computational cost and accuracy for molecules of this size.

The "Why" of Method Selection: B3LYP and 6-311++G(d,p)

For the study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is selected.[8][9] This hybrid functional has a long-standing track record of providing reliable results for a wide array of organic molecules, particularly concerning geometric parameters and vibrational frequencies.[6][8][10]

The choice of the basis set is equally critical. We employ the 6-311++G(d,p) basis set. Let's deconstruct this choice:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a high degree of flexibility to accurately describe the electron distribution.

  • ++ : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons that are far from the nucleus, which is crucial for accurately modeling non-covalent interactions and the electronic properties of systems with electron-withdrawing groups like the nitro group.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the description of non-spherical electron densities, which is vital for accurately representing bonding and molecular shapes.

This combination of B3LYP and 6-311++G(d,p) is a well-established and validated approach for obtaining high-quality data on the structural and electronic properties of organic molecules.[8]

Computational Workflow: A Self-Validating System

The following workflow ensures a logical progression from structural optimization to the prediction of various properties.

G cluster_0 Computational Workflow A 1. Geometry Optimization B 2. Vibrational Frequency Analysis A->B Confirmation of True Minimum C 3. Frontier Molecular Orbital (FMO) Analysis A->C Using Optimized Geometry D 4. Molecular Electrostatic Potential (MEP) Mapping A->D Using Optimized Geometry E 5. TD-DFT for Electronic Transitions (UV-Vis) C->E Predicting Electronic Excitations

Caption: A typical workflow for the computational analysis of a molecule.

Part 2: In-Depth Analysis and Predicted Properties

Molecular Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of this compound. This is achieved by performing a geometry optimization calculation, which systematically alters the molecular geometry to find the arrangement with the lowest potential energy.

Experimental Protocol:

  • Construct the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Perform a geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

  • The optimization is considered complete when the forces on the atoms and the displacement of atoms between steps are close to zero, indicating that an energy minimum has been reached.

Anticipated Results: The optimization will likely reveal a non-planar structure, with a significant dihedral angle between the quinoxaline and nitrophenyl rings due to steric hindrance. The key bond lengths and angles can then be extracted and compared to experimental data if available, or to data for similar compounds in the literature.

Parameter Predicted Value (Å or °)
C-N (quinoxaline ring)~1.3-1.4
C=N (quinoxaline ring)~1.3-1.35
C-C (phenyl rings)~1.38-1.41
N-O (nitro group)~1.22-1.25
Dihedral Angle (Quinoxaline-Phenyl)To be determined
Caption: Table of predicted key geometric parameters for this compound.
Vibrational Frequency Analysis

A frequency calculation is performed on the optimized geometry for two primary reasons: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[1]

Experimental Protocol:

  • Using the optimized geometry of this compound, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Analyze the output to confirm all calculated frequencies are real (positive).

  • Correlate the calculated vibrational modes with the expected functional group vibrations (e.g., C-H stretch, C=N stretch, N-O stretch).[1] Note that calculated frequencies are often systematically higher than experimental values, so a scaling factor is typically applied for better comparison.[8]

Anticipated Results: The predicted vibrational spectrum will show characteristic peaks for the quinoxaline and nitrophenyl moieties.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
Aromatic C-H stretch3000-3100Stretching of C-H bonds on the phenyl and quinoxaline rings.
C=N stretch1600-1650Stretching of the carbon-nitrogen double bonds in the quinoxaline ring.
Aromatic C=C stretch1450-1600In-plane stretching of the carbon-carbon bonds in the aromatic rings.
N-O asymmetric stretch1500-1550Asymmetric stretching of the nitro group.
N-O symmetric stretch1330-1370Symmetric stretching of the nitro group.
Caption: Predicted characteristic vibrational frequencies for this compound.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[11][12] The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties.[12] A smaller gap suggests higher reactivity.[6]

FMO cluster_0 cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO Gap Energy Gap (ΔE) Determines Reactivity & Electronic Properties

Caption: Relationship between HOMO, LUMO, and the energy gap.

Experimental Protocol:

  • From the output of the geometry optimization, extract the energies of the HOMO and LUMO.

  • Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution in these orbitals.

Anticipated Results:

  • HOMO: The electron density of the HOMO is expected to be primarily localized on the quinoxaline ring system, which is generally more electron-rich.

  • LUMO: The electron density of the LUMO is anticipated to be concentrated on the nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group.

  • HOMO-LUMO Gap: The presence of the nitro group is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap. This suggests that this compound could be a good candidate for applications in nonlinear optics or as a corrosion inhibitor, where electron transfer processes are important.[13][14]

Parameter Predicted Value (eV)
EHOMOTo be calculated
ELUMOTo be calculated
Energy Gap (ΔE)To be calculated
Caption: Table for predicted Frontier Molecular Orbital energies.
Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule.[11] It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict sites for electrophilic and nucleophilic attack.[11][15]

Experimental Protocol:

  • Using the optimized geometry, generate the MEP surface.

  • Analyze the color-coded map:

    • Red/Yellow: Regions of negative electrostatic potential (electron-rich), susceptible to electrophilic attack.

    • Blue: Regions of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack.

    • Green: Regions of neutral potential.

Anticipated Results: The MEP map of this compound will likely show:

  • Negative Potential (Red/Yellow): Localized on the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the nitro group, indicating these are the most likely sites for protonation or interaction with electrophiles.

  • Positive Potential (Blue): Concentrated around the hydrogen atoms of the aromatic rings.

This information is particularly useful in drug design for predicting how the molecule might interact with the active site of a protein.

Time-Dependent DFT (TD-DFT) and UV-Vis Spectrum Prediction

TD-DFT is used to calculate the excited state energies of the molecule, which allows for the prediction of its UV-Vis absorption spectrum.[7] This is crucial for understanding the molecule's photophysical properties and its potential use in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer.[16]

Experimental Protocol:

  • Perform a TD-DFT calculation on the optimized geometry, typically requesting the calculation of several of the lowest energy excited states.

  • The output will provide the excitation energies (in eV or nm) and the oscillator strengths for each transition. The oscillator strength is a measure of the probability of a given electronic transition occurring.

  • Plot the oscillator strength against the wavelength to generate a theoretical UV-Vis spectrum.

Anticipated Results: The predicted UV-Vis spectrum is expected to show strong absorptions in the UV region, corresponding to π → π* transitions within the aromatic system. The presence of the nitro group and the extended conjugation may lead to some absorption in the visible region. The major electronic transitions will likely involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Conclusion: From Theoretical Insights to Practical Applications

The computational modeling of this compound provides a powerful, predictive framework for understanding its fundamental chemical properties. The methodologies detailed in this guide, from geometry optimization and vibrational analysis to the exploration of the electronic landscape through FMO and MEP analysis, offer a holistic in-silico characterization. The insights gained from these theoretical studies are not merely descriptive; they are prescriptive, guiding further experimental work in fields such as medicinal chemistry, where the molecule's reactivity and electrostatic potential can inform the design of novel therapeutics, and in materials science, where its electronic and photophysical properties can be harnessed for the development of advanced materials.[2][14] This synergy between computational prediction and experimental validation is the hallmark of modern chemical research.

References

Methodological & Application

Application Note & Synthesis Protocol: 2-(3-Nitrophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5] The structural versatility of the quinoxaline core allows for fine-tuning of its physicochemical and biological properties, making it a cornerstone for the development of novel therapeutic agents.[1][6]

This application note provides a comprehensive, field-proven protocol for the synthesis of a specific derivative, 2-(3-Nitrophenyl)quinoxaline . The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It follows a robust two-step pathway: (A) the synthesis of the key intermediate, 2-bromo-1-(3-nitrophenyl)ethanone, and (B) the subsequent cyclocondensation with o-phenylenediamine to yield the final product. We will delve into the mechanistic underpinnings of each step, providing not just a recipe, but a deeper understanding of the chemical transformation.

Overall Synthesis Pathway

The synthesis is logically divided into two primary stages, starting from the commercially available 1-(3-nitrophenyl)ethanone.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Quinoxaline Formation A 1-(3-Nitrophenyl)ethanone B Bromination (Br₂ in CHCl₃) A->B Reactant C 2-Bromo-1-(3-nitrophenyl)ethanone B->C Product E Cyclocondensation (Ethanol, Reflux) C->E C->E D o-Phenylenediamine D->E F Crude Product E->F G Purification (Recrystallization) F->G H This compound G->H Final Product

Diagram 1: Overall Experimental Workflow.

Stage 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

The initial step involves the α-bromination of a ketone. This reaction proceeds via an enol or enolate intermediate and is a fundamental transformation for creating valuable synthetic building blocks.[7][8]

Materials & Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
1-(3-Nitrophenyl)ethanoneC₈H₇NO₃165.15121-89-1Starting material, >98% purity.
Bromine (Br₂)Br₂159.817726-95-6Highly corrosive and toxic. Handle in a fume hood.
Chloroform (CHCl₃)CHCl₃119.3867-66-3Anhydrous grade.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated aqueous solution.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Anhydrous, for drying.
Ethyl AcetateC₄H₈O₂88.11141-78-6For chromatography/recrystallization.
Petroleum EtherN/AN/A8032-32-4For chromatography/recrystallization.
Equipment
  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup

Step-by-Step Protocol for 2-Bromo-1-(3-nitrophenyl)ethanone
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-nitrophenyl)ethanone (10.0 g, 60.5 mmol) in 100 mL of chloroform. Cool the flask in an ice bath to 0-5 °C.[9]

  • Bromine Addition: In a dropping funnel, place a solution of bromine (3.1 mL, 9.7 g, 60.5 mmol) in 20 mL of chloroform. Add this solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature remains below 10 °C.

    • Senior Application Scientist's Note: Slow, controlled addition of bromine is critical. This minimizes the formation of dibrominated side products and controls the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water in a separatory funnel. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (to quench any remaining acid, like HBr), and finally with 50 mL of brine.[9]

    • Senior Application Scientist's Note: The bicarbonate wash is essential to neutralize hydrobromic acid generated during the reaction, preventing potential degradation of the product during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is a yellow-orange oil or solid. Purify it by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (starting with 100% petroleum ether and gradually increasing to 10% ethyl acetate) to yield pure 2-bromo-1-(3-nitrophenyl)ethanone.[9] The expected yield is typically high (85-95%).

Stage 2: Synthesis of this compound

This stage involves the core reaction: the condensation of the synthesized α-bromoketone with o-phenylenediamine. This is a classic and highly efficient method for forming the quinoxaline ring system.[10][11]

Reaction Mechanism

The formation of the quinoxaline ring proceeds through a well-established cyclocondensation mechanism.

G A Step 1: Nucleophilic Attack B Step 2: Hemiaminal Formation A->B Proton transfer C Step 3: Intramolecular Cyclization (SN2) B->C Displaces Br⁻ D Step 4: Aromatization (Dehydration & Oxidation) C->D - H₂O E Final Product D->E [O]

Diagram 2: Mechanistic Steps of Quinoxaline Formation.

The process begins with the nucleophilic attack of one amine group from o-phenylenediamine onto the electrophilic carbonyl carbon of the α-bromoketone. This is followed by an intramolecular SN2 reaction where the second amine group displaces the bromide ion, forming a dihydroquinoxaline intermediate. Subsequent dehydration and oxidation (often spontaneous with atmospheric oxygen) lead to the stable, aromatic quinoxaline product.[12][13]

Materials & Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)Molar Eq.
2-Bromo-1-(3-nitrophenyl)ethanoneC₈H₆BrNO₃244.0410.01.0
o-PhenylenediamineC₆H₈N₂108.1410.01.0
Ethanol (EtOH)C₂H₆O46.07-Solvent
Water (H₂O)H₂O18.02-For precipitation
Equipment
  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Protocol for this compound
  • Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (2.44 g, 10.0 mmol) in 100 mL of ethanol.

  • Addition of Diamine: To this solution, add o-phenylenediamine (1.08 g, 10.0 mmol).

    • Senior Application Scientist's Note: Using a 1:1 molar ratio of the reactants is crucial for maximizing yield and minimizing side products from unreacted starting materials.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain the reflux with vigorous stirring for 3-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product should form. Further cooling in an ice bath for 30 minutes can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities, followed by a wash with water.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 80-90%.

Characterization of this compound

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • Appearance: Yellowish crystalline solid.

  • Molecular Formula: C₁₄H₉N₃O₂[14]

  • Molecular Weight: 251.24 g/mol [14]

  • CAS Number: 5021-44-3[14]

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR: Expect signals in the aromatic region (δ 7.5-9.0 ppm). Key signals would include the characteristic quinoxaline ring protons and the four protons of the nitrophenyl group, showing distinct splitting patterns.

  • Mass Spectrometry (MS): Expect to see the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

Conclusion

This application note provides a reliable and reproducible two-stage protocol for the synthesis of this compound. The methodology leverages a classical cyclocondensation reaction, a cornerstone of heterocyclic chemistry. By detailing the synthesis of the requisite α-bromoketone intermediate and explaining the rationale behind key procedural steps, this guide equips researchers with the necessary information to successfully synthesize this and similar quinoxaline derivatives for applications in drug discovery and materials science.

References

Application Note: Green Synthesis of 2-(3-Nitrophenyl)quinoxaline using a Thiamine Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoxalines and the Imperative of Green Chemistry

Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant pharmacological and biological activities.[1] Their derivatives have demonstrated a wide spectrum of applications, including as antibacterial, antifungal, anticancer, and antiviral agents.[2] The traditional synthesis of these valuable scaffolds, however, often involves harsh reaction conditions, the use of hazardous reagents, and the generation of substantial chemical waste, posing environmental and economic challenges.[2][3]

In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, there is a growing impetus to develop more sustainable synthetic methodologies.[4] Organocatalysis, in particular, has emerged as a powerful tool in this endeavor, offering metal-free reaction pathways that are often more environmentally benign.[5]

This application note details a robust and eco-friendly protocol for the synthesis of 2-(3-Nitrophenyl)quinoxaline, a representative aryl-substituted quinoxaline, utilizing thiamine hydrochloride (Vitamin B1) as a readily available, non-toxic, and biodegradable organocatalyst.[6] This method eschews harsh conditions and toxic reagents, offering a sustainable alternative for researchers in medicinal chemistry and drug development.

Mechanistic Insight: The Role of Thiamine as an N-Heterocyclic Carbene (NHC) Precursor

Thiamine hydrochloride, in the presence of a base, serves as a precursor to a thiazolium-based N-heterocyclic carbene (NHC). This in situ generated NHC is the true catalytic species, mediating the synthesis of quinoxalines from α-haloketones and o-phenylenediamines through a well-established mechanistic pathway.

The catalytic cycle, as illustrated below, commences with the deprotonation of thiamine hydrochloride to form the active NHC. This carbene then reacts with the α-bromoketone, 2-bromo-1-(3-nitrophenyl)ethanone, to form a highly reactive oxirane intermediate. This intermediate is subsequently intercepted by o-phenylenediamine, leading to a cyclization and dehydration cascade that ultimately furnishes the desired this compound product and regenerates the thiamine catalyst. This catalytic cycle highlights the efficiency and sustainability of the process, as the catalyst is not consumed and can theoretically facilitate multiple turnovers.

Thiamine-Catalyzed Quinoxaline Synthesis Mechanism Thiamine Thiamine HCl Base Base (-H⁺) Thiamine->Base NHC N-Heterocyclic Carbene (NHC) Base->NHC Deprotonation Oxirane Reactive Oxirane Intermediate NHC->Oxirane Reacts with AlphaBromo 2-bromo-1-(3-nitrophenyl)ethanone AlphaBromo->Oxirane Intermediate Cyclization Intermediate Oxirane->Intermediate Reaction with OPD o-Phenylenediamine OPD->Intermediate Product This compound Intermediate->Product Dehydration Thiamine_regen Thiamine HCl (regenerated) Intermediate->Thiamine_regen Catalyst Regeneration H2O -2H₂O Product->H2O Thiamine_regen->NHC Re-enters cycle

Caption: Proposed mechanism for the thiamine-catalyzed synthesis of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the required α-bromoketone precursor and the final thiamine-catalyzed synthesis of this compound.

Protocol 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

This protocol is adapted from established procedures for the bromination of acetophenones.[7]

Materials:

  • 1-(3-nitrophenyl)ethanone

  • Bromine

  • Chloroform

  • 10% aq. Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel (230-400 mesh)

  • Petroleum Ether

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 1-(3-nitrophenyl)ethanone (6.05 mmol) in chloroform (10 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine (6.05 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-cold water and separate the organic layer.

  • Wash the organic layer sequentially with water (1 x 10 mL), 10% aq. sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., 0-10% ethyl acetate in petroleum ether) to afford pure 2-bromo-1-(3-nitrophenyl)ethanone.

Protocol 2: Thiamine-Catalyzed Synthesis of this compound

This protocol is a specialized adaptation of general green synthesis methods for quinoxalines.[3][6]

Materials:

  • o-Phenylenediamine

  • 2-Bromo-1-(3-nitrophenyl)ethanone

  • Thiamine Hydrochloride

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and 2-bromo-1-(3-nitrophenyl)ethanone (1.0 mmol) in ethanol (5 mL).

  • Add thiamine hydrochloride (0.1 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 1-2 hours), add deionized water (10 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Experimental_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification o-Phenylenediamine o-Phenylenediamine mix Mix and Stir at RT o-Phenylenediamine->mix 2-Bromo-1-(3-nitrophenyl)ethanone 2-Bromo-1-(3-nitrophenyl)ethanone 2-Bromo-1-(3-nitrophenyl)ethanone->mix Thiamine HCl Thiamine HCl Thiamine HCl->mix Ethanol Ethanol Ethanol->mix precipitate Precipitate with Water mix->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure this compound recrystallize->product

Caption: A streamlined workflow for the green synthesis of this compound.

Data and Expected Results

The successful synthesis of this compound can be confirmed through various analytical techniques. The following table summarizes the expected data for the final product.

ParameterExpected ValueReference
Appearance Light orange solid[8]
Melting Point 185-187 °C[8]
Molecular Formula C₁₄H₉N₃O₂
Molecular Weight 251.24 g/mol
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.72-7.90 (m, 3H, Ar-H), 8.11-8.25 (m, 2H, Ar-H), 8.30 (t, 1H, J=8.3, 2.3, 1.5 Hz, Ar-H), 8.55 (d, 1H, J=8.3 Hz, Ar-H), 9.05 (s, 1H, Ar-H), 9.35 (s, 1H, Ar-H)[8]

Conclusion: A Commitment to Sustainable Science

This application note has detailed a green and efficient protocol for the synthesis of this compound using thiamine hydrochloride as a biodegradable and readily available organocatalyst. By avoiding harsh reagents and reaction conditions, this method aligns with the core principles of green chemistry, offering a sustainable alternative for the synthesis of this important class of heterocyclic compounds. The simplicity of the procedure, coupled with the high purity of the resulting product, makes this an attractive method for researchers in both academic and industrial settings who are committed to advancing sustainable scientific practices.

References

Application Notes: Antimicrobial Profiling of 2-(3-Nitrophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2][3][4][5] The inclusion of a nitroaromatic moiety, specifically a 3-nitrophenyl group, at the 2-position of the quinoxaline scaffold is hypothesized to enhance its antimicrobial efficacy. Nitroaromatic compounds are known to exert their antimicrobial effects through reductive bioactivation within microbial cells, leading to the generation of toxic reactive nitrogen species that can damage cellular macromolecules such as DNA.[6][7][8][9] This document provides a comprehensive guide for researchers on the application of 2-(3-Nitrophenyl)quinoxaline in antimicrobial assays, detailing protocols for determining its inhibitory and bactericidal potential against a panel of clinically relevant microorganisms.

The protocols outlined herein are based on established methodologies, primarily the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13] These standardized procedures are crucial for ensuring the reproducibility and comparability of results.[14][15] This guide will cover the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), providing a complete antimicrobial profile of the test compound.

Scientific Principles

The antimicrobial activity of this compound is predicated on two key structural features: the quinoxaline nucleus and the nitrophenyl substituent.

  • Quinoxaline Scaffold: This planar, aromatic system can intercalate into bacterial DNA, disrupting replication and transcription processes.[5] Its derivatives have been shown to exhibit a wide range of biological activities.[1][4]

  • Nitroaromatic Group: The nitro group is a strong electron-withdrawing moiety.[6] In the low-oxygen environment of many bacteria, particularly anaerobes and facultative anaerobes, the nitro group can be enzymatically reduced by nitroreductases.[7][9] This reduction process generates highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[6] These reactive species can cause widespread cellular damage by covalently binding to DNA and proteins, leading to cell death.[6] This mechanism of action is a hallmark of several established nitroaromatic antibiotics.[8][9]

Materials and Reagents

Test Compound and Media:

  • This compound (synthesis as per established methods[16][17][18][19])

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB)

  • Sabouraud Dextrose Broth (SDB)

  • Sabouraud Dextrose Agar (SDA)

Bacterial and Fungal Strains (ATCC recommended strains):

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Candida albicans (e.g., ATCC 90028)

Equipment and Consumables:

  • Sterile 96-well microtiter plates

  • Multichannel pipettes

  • Sterile pipette tips

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Sterile test tubes

  • Vortex mixer

  • Sterile petri dishes

  • 0.5 McFarland turbidity standard

Experimental Protocols

Part 1: Preparation of Test Compound and Microbial Inoculum

1.1. Preparation of this compound Stock Solution:

  • Accurately weigh the this compound powder.

  • Dissolve the compound in sterile DMSO to prepare a stock solution of 1280 µg/mL. The use of DMSO is necessary due to the likely low aqueous solubility of the compound.

  • Ensure complete dissolution by vortexing. This stock solution will be used for serial dilutions.

1.2. Preparation of Microbial Inoculum:

  • From a fresh 18-24 hour culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 5 mL of sterile TSB (for bacteria) or SDB (for fungi).

  • Incubate the broth culture at 35 ± 2°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[20]

  • Dilute the standardized inoculum in sterile CAMHB (for bacteria) or SDB (for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21][22] This is a critical step to ensure the reproducibility of the assay.

Part 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[23][24][25][26][27]

2.1. Serial Dilution in Microtiter Plate:

  • Dispense 100 µL of sterile CAMHB (or SDB for fungi) into wells 2 through 12 of a 96-well microtiter plate.[28]

  • Add 200 µL of the 1280 µg/mL stock solution of this compound to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.[29]

  • Well 11 will serve as the growth control (containing inoculum but no test compound).

  • Well 12 will serve as the sterility control (containing only broth).[23]

2.2. Inoculation and Incubation:

  • Add 100 µL of the standardized microbial inoculum (prepared in step 1.2) to wells 1 through 11.[28] This will result in a final volume of 200 µL in these wells and a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Do not add inoculum to well 12.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria[25] and 24-48 hours for yeast.

2.3. Interpretation of MIC:

  • Following incubation, visually inspect the wells for turbidity.[23] Turbidity indicates microbial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[21][23]

Part 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[28][30][31]

3.1. Subculturing from MIC Plate:

  • From the wells showing no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA (or SDA for fungi) plate.

  • Also, plate an aliquot from the growth control well (well 11) to ensure the viability of the inoculum.

3.2. Incubation and Interpretation of MBC:

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[32]

Data Presentation

Table 1: Representative MIC and MBC Data for this compound

MicroorganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus292138162
Escherichia coli2592216322
Pseudomonas aeruginosa2785332>64>2
Candida albicans9002816644

Disclaimer: The data presented above are for illustrative purposes only. Actual values must be determined experimentally.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[28]

Visualizations

Experimental Workflow

antimicrobial_assay_workflow cluster_prep Preparation Phase cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare Stock Solution (1280 µg/mL in DMSO) serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Inoculum (0.5 McFarland) inoculation Inoculate with ~5x10^5 CFU/mL prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (16-20h at 35°C) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture From non-turbid wells incubation_mbc Incubate (18-24h at 35°C) subculture->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action

mechanism_of_action compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell Uptake nitroreductase Nitroreductase (NTRs) reactive_species Reactive Nitrogen Species (Nitroso, Hydroxylamine radicals) nitroreductase->reactive_species Reduction of Nitro Group dna Bacterial DNA reactive_species->dna Covalent Binding & Oxidation proteins Cellular Proteins reactive_species->proteins Covalent Binding & Oxidation damage Macromolecular Damage dna->damage proteins->damage cell_death Cell Death damage->cell_death

References

Application Note: A Hierarchical Approach to the Antibacterial Screening of Novel Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[1] Quinoxaline derivatives represent a promising class of heterocyclic compounds, with a flexible scaffold that has yielded a wide range of pharmacologically active agents.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to effectively screen novel quinoxaline derivatives for antibacterial activity. We present a hierarchical, three-tiered screening strategy, beginning with broad-spectrum activity assessment and progressing to detailed characterization of bactericidal action and preliminary mechanism of action. Each stage is accompanied by detailed, self-validating protocols, expert insights into experimental design, and data interpretation guidelines grounded in standards from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

The Rationale for a Hierarchical Screening Strategy

A successful screening campaign must be both scientifically rigorous and resource-efficient. A hierarchical or tiered approach ensures that resources are focused on the most promising compounds. This strategy begins with a high-throughput primary screen to identify compounds with any inhibitory activity. Hits from this stage are then subjected to more detailed secondary screening to characterize the nature of their activity (killing vs. inhibition). Finally, the most potent candidates proceed to tertiary screening for preliminary mechanistic insights, which is vital for guiding lead optimization.[5][6]

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Tertiary Screening MIC Determine Minimum Inhibitory Concentration (MIC) Hits Active Compounds (Hits) MIC->Hits Select compounds with low MIC values MBC Determine Minimum Bactericidal Concentration (MBC) Leads Lead Candidates MBC->Leads TimeKill Perform Time-Kill Kinetics Assay TimeKill->Leads MoA Preliminary Mechanism of Action (MoA) Studies Optimization Lead Optimization MoA->Optimization Library Quinoxaline Derivative Library Library->MIC Broad Panel of Bacteria Hits->MBC Hits->TimeKill Leads->MoA

Caption: Hierarchical workflow for antibacterial screening.

Tier 1: Primary Screening - Minimum Inhibitory Concentration (MIC)

Core Directive: Identifying Growth Inhibition

The foundational step in any antibacterial screen is to determine the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9] This metric provides the first quantitative measure of a compound's potency and is essential for comparing the activity of different derivatives.[9] The broth microdilution method is the most common and recommended technique for determining MIC values, as standardized by bodies like the CLSI.[8][10]

Data Presentation: Summarizing MIC Values

Results should be collated into a clear, comparative table. This allows for rapid identification of the most potent compounds and highlights their spectrum of activity.

Table 1: Representative MIC Data for Novel Quinoxaline Derivatives

Compound ID S. aureus ATCC 29213 (Gram +) E. coli ATCC 25922 (Gram -) P. aeruginosa ATCC 27853 (Gram -) K. pneumoniae ATCC 700603 (Gram -)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Quinoxaline-A 4 16 >64 32
Quinoxaline-B 64 >64 >64 >64
Vancomycin (Control) 1 >64 >64 >64

| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 | 0.03 |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[11][12]

Materials:

  • Novel quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well, U-bottom microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9]

  • Bacterial strains (e.g., ATCC reference strains).

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or turbidimeter.

  • Multichannel pipette.

Protocol Steps:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8][9] This standardization is critical for reproducibility.

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]

  • Preparation of Test Plates:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of your test compound at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.[9][13]

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).[13]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.[9] The final volume in each well is now 100 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Reading Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).[13] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Tier 2: Assessing Bactericidal vs. Bacteriostatic Activity

Core Directive: Distinguishing Between Killing and Inhibition

An MIC value alone does not reveal whether a compound kills bacteria (bactericidal) or merely prevents their growth (bacteriostatic).[14] This distinction is clinically significant. Two key assays provide this information: the Minimum Bactericidal Concentration (MBC) assay and the Time-Kill Kinetics assay.

Secondary_Screening_Workflow cluster_MBC MBC Assay cluster_TimeKill Time-Kill Kinetics Assay MIC_Plate Completed MIC Plate (Clear Wells Indicate Inhibition) Subculture Subculture 10 µL from each clear well onto agar plates MIC_Plate->Subculture Setup_TK Inoculate broth with bacteria & compound at multiples of MIC MIC_Plate->Setup_TK MIC value informs concentration selection Incubate_Agar Incubate Agar Plates (18-24 hours) Subculture->Incubate_Agar Count_Colonies Count Colonies (CFU) Incubate_Agar->Count_Colonies Determine_MBC Determine MBC (≥99.9% kill) Count_Colonies->Determine_MBC Sample Sample at time points (0, 2, 4, 8, 24h) Setup_TK->Sample Plate_Dilutions Serially dilute and plate samples Sample->Plate_Dilutions Plot_Data Plot Log10 CFU/mL vs. Time Plate_Dilutions->Plot_Data

Caption: Workflow for MBC and Time-Kill Kinetics assays.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial that results in a ≥99.9% reduction of the initial bacterial inoculum.[13][15][16] It is a direct extension of the MIC assay.

Protocol Steps:

  • Following the determination of the MIC, select the well corresponding to the MIC and at least two wells with higher concentrations that also show no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[13]

  • Also, plate a sample from the growth control well after appropriate dilution to confirm the initial inoculum count.

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that results in a ≥3-log10 reduction (99.9% kill) compared to the initial inoculum count.[15]

Data Interpretation: The MBC/MIC ratio is a useful indicator. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]

Table 2: Representative MIC, MBC, and MBC/MIC Ratio Data

Compound ID Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Quinoxaline-A S. aureus 4 8 2 Bactericidal
Quinoxaline-C S. aureus 4 64 16 Bacteriostatic

| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |

Time-Kill Kinetics Assay

This dynamic assay provides a more detailed picture of antimicrobial activity by measuring the rate of bacterial killing over time.[17][18] It is crucial for understanding concentration-dependent or time-dependent killing effects.

Protocol Steps:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay (final concentration ~5 x 10⁵ to 1 x 10⁶ CFU/mL).

  • Preparation of Test Tubes: Prepare tubes containing CAMHB with the quinoxaline derivative at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also include a growth control tube without any compound.[17]

  • Inoculation and Sampling: Inoculate each tube with the prepared bacterial suspension. Immediately after mixing, remove the first aliquot (T=0).[18]

  • Incubate the tubes in a shaking incubator at 37°C.

  • At subsequent predefined time points (e.g., 1, 2, 4, 8, and 24 hours), vortex each tube and remove an aliquot.[18]

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates to obtain countable colonies (typically 30-300).[18]

  • Incubation and Counting: Incubate plates at 37°C for 18-24 hours, then count the colonies (CFU) and calculate the CFU/mL for each time point and concentration.

Data Interpretation: The results are plotted as log10 CFU/mL versus time.

  • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18][19]

  • Bacteriostatic activity is indicated by an initial drop or stagnation in bacterial count, with the final count being less than a 3-log10 reduction from the initial inoculum.[19]

Table 3: Representative Data Layout for Time-Kill Kinetics Assay

Time (hours) Growth Control (Log10 CFU/mL) 0.5x MIC (Log10 CFU/mL) 1x MIC (Log10 CFU/mL) 2x MIC (Log10 CFU/mL) 4x MIC (Log10 CFU/mL)
0 5.70 5.71 5.69 5.70 5.68
2 6.85 5.50 4.85 4.10 3.55
4 7.91 5.45 4.12 3.01 <2.00
8 8.82 5.60 3.55 <2.00 <2.00

| 24 | 9.10 | 6.95 | 3.20 | <2.00 | <2.00 |

Tier 3: Preliminary Mechanism of Action (MoA) Studies

For lead candidates, early insights into their mechanism of action can guide structure-activity relationship (SAR) studies and further development.[1] Quinoxaline derivatives are known to exert their antibacterial effects through various mechanisms.[20][21][22]

MoA_Pathways cluster_cell Bacterial Cell Quinoxaline Quinoxaline Derivative Membrane Cell Membrane Quinoxaline->Membrane DNA DNA / DNA Gyrase Quinoxaline->DNA Metabolism Cellular Metabolism Quinoxaline->Metabolism Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Intercalation DNA Intercalation / Enzyme Inhibition DNA->Intercalation ROS Generation of Reactive Oxygen Species (ROS) Metabolism->ROS Death Bacterial Cell Death Disruption->Death Intercalation->Death ROS->Death

Caption: Potential antibacterial mechanisms of quinoxaline derivatives.

DNA Damage and Inhibition

Some quinoxaline derivatives function as DNA intercalators or inhibit essential enzymes like DNA gyrase.[20][22] A preliminary screen for DNA damage can be performed by observing the degradation of bacterial chromosomal DNA.

  • Principle: Bacteria are treated with the compound at bactericidal concentrations. The chromosomal DNA is then extracted and analyzed by agarose gel electrophoresis. Significant smearing or disappearance of the DNA band compared to an untreated control suggests DNA degradation.[20]

Cell Membrane Disruption

Damage to the bacterial cell membrane is another common mechanism of action.[21]

  • Principle: Membrane integrity can be assessed using fluorescent dyes. For example, Propidium Iodide (PI) is a nuclear stain that is excluded by cells with intact membranes. When the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces strongly, which can be quantified using flow cytometry or fluorescence microscopy.

Generation of Reactive Oxygen Species (ROS)

Quinoxaline 1,4-di-N-oxides, a subset of this class, are known to be bioreductive compounds that can generate ROS within the bacterial cell, leading to oxidative damage.[20]

  • Principle: The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). This non-fluorescent compound diffuses into the cell and is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence, measured with a microplate reader, is proportional to the level of ROS generated.[20]

References

Application Note & Protocol Guide: High-Fidelity Purity Determination of 2-(3-Nitrophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 2-(3-Nitrophenyl)quinoxaline, a molecule with significant potential in medicinal chemistry, rigorous and validated analytical methods for purity determination are imperative.[1] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the purity of this compound with a high degree of confidence.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, grounding each protocol in the principles of analytical chemistry and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[4][5] The methodologies presented herein are designed to be self-validating systems, ensuring robustness, accuracy, and reproducibility.

Strategic Approach to Purity Analysis

A multi-pronged analytical strategy is essential for a comprehensive purity assessment of this compound. No single technique can definitively identify and quantify all potential impurities. Therefore, we advocate for a combination of a primary chromatographic technique for separation and quantification of organic impurities, a secondary chromatographic method for orthogonal confirmation, and a thermal analysis method for assessing absolute purity.

Purity_Analysis_Workflow cluster_0 Purity Determination Strategy API_Sample This compound API Sample HPLC_UPLC Primary Analysis: RP-HPLC / UPLC (Organic Impurities) API_Sample->HPLC_UPLC Primary Quantification GC_MS Orthogonal Method: GC-MS (Volatile Impurities & Confirmation) API_Sample->GC_MS Confirmatory Analysis DSC Absolute Purity: Differential Scanning Calorimetry (DSC) API_Sample->DSC Thermodynamic Purity Final_Purity Comprehensive Purity Profile & Report HPLC_UPLC->Final_Purity GC_MS->Final_Purity DSC->Final_Purity

Caption: Overall workflow for the comprehensive purity analysis of this compound.

Primary Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the gold standard for purity analysis of non-volatile organic compounds.[6] It separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The nitrophenyl and quinoxaline moieties in the target molecule provide strong UV chromophores, enabling sensitive detection.

Expertise & Causality: A gradient elution is chosen over an isocratic method to ensure the effective separation of impurities with a wide range of polarities.[6] Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity. A phosphate buffer is initially proposed for pH control to ensure consistent ionization states of any acidic or basic impurities, leading to reproducible retention times. For mass spectrometry compatibility, this can be substituted with formic acid.[7]

Protocol 1.1: RP-HPLC Purity Method

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV-Vis detector.[6]

  • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard: A highly purified and characterized batch of this compound.

  • Sample: The batch of this compound to be tested.

2. Standard and Sample Preparation:

  • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard stock solution.

  • Spiked Sample (for validation): Prepare a sample solution and spike it with known impurities if available, or perform forced degradation studies to generate them.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 20 80
    25.0 20 80
    25.1 70 30

    | 30.0 | 70 | 30 |

4. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • For quantification of specific impurities, a reference standard for that impurity is required.

Trustworthiness through Method Validation (per ICH Q2(R2)) [4][5][8] The reliability of this HPLC method must be confirmed through a rigorous validation process.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte in the presence of impurities, degradants, or excipients.[8]Peak for this compound is pure (as determined by PDA) and well-resolved from other peaks.
Linearity To demonstrate a direct correlation between concentration and detector response.[4]Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy To assess the closeness of the test results to the true value.[4]98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)To measure the method's consistency under the same and different conditions (different days, analysts).Relative Standard Deviation (RSD) ≤ 2.0%.[4]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified.Typically, the concentration at which the signal-to-noise ratio is ~10:1. Must be at or below the reporting threshold (e.g., 0.05%).
Robustness To evaluate the method's resilience to small, deliberate variations in parameters (e.g., pH, flow rate).System suitability parameters remain within acceptable limits.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is an excellent confirmatory technique, particularly for identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.[9] It separates compounds based on their boiling points and interaction with the GC column's stationary phase, followed by detection and identification based on their mass-to-charge ratio. For a compound like this compound, direct injection is feasible due to its expected thermal stability.

Expertise & Causality: The use of a mass spectrometer as a detector provides a high degree of specificity, allowing for the tentative identification of unknown impurities by analyzing their fragmentation patterns. This serves as an orthogonal method to HPLC-UV, as the separation and detection principles are fundamentally different.

Protocol 2.1: GC-MS Impurity Profiling

1. Instrumentation and Materials:

  • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A low- to mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Sample Solvent: Dichloromethane or Ethyl Acetate (GC grade).

2. Sample Preparation:

  • Prepare a sample solution of this compound at approximately 1 mg/mL in the chosen solvent.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 10 minutes.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40 - 500 amu.

4. Data Analysis:

  • Analyze the total ion chromatogram (TIC) to identify the main peak and any impurity peaks.

  • Examine the mass spectrum of each impurity peak and compare it against spectral libraries (e.g., NIST) for tentative identification.

  • Calculate the relative abundance of impurities based on peak area percentage, noting that this is a semi-quantitative assessment without specific impurity standards.

GCMS_Workflow cluster_1 GC-MS Protocol Flow Sample_Prep Sample Preparation (1 mg/mL in DCM) Injection GC Injection (Split Mode) Sample_Prep->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole) Ionization->Detection Analysis Data Analysis (TIC & Mass Spectra) Detection->Analysis

Caption: Step-by-step workflow for the GC-MS analysis of this compound.

Absolute Purity by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] For a pure crystalline substance, melting occurs over a very narrow temperature range. The presence of impurities depresses the melting point and broadens the melting range.[11] This phenomenon, described by the Van't Hoff equation, allows for the calculation of the mole percent of impurities without needing to identify them.[12]

Expertise & Causality: This technique is powerful because it determines the absolute purity of the main component, sensitive to any soluble impurity, regardless of its chemical structure or response to spectroscopic detectors.[11] It is an orthogonal method to chromatography. A slow heating rate is crucial to maintain thermal equilibrium between the solid and molten phases, which is a key assumption in the underlying thermodynamic model.[13]

Protocol 3.1: DSC Purity Analysis

1. Instrumentation and Materials:

  • Differential Scanning Calorimeter, calibrated for temperature and enthalpy.

  • Hermetically sealed aluminum pans.

  • High-purity nitrogen purge gas.

  • Sample: this compound, preferably in a crystalline form.

2. Sample Preparation:

  • Accurately weigh 2-3 mg of the sample into an aluminum DSC pan.[13]

  • Hermetically seal the pan to prevent sublimation or decomposition during heating.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

3. DSC Conditions:

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature at least 20 °C below the expected melting point.

    • Ramp at a slow heating rate, typically 1-2 °C/min, through the melt.

  • Data Collection: Record the heat flow versus temperature.

4. Data Analysis:

  • Utilize the instrument's software to perform a purity calculation based on the Van't Hoff equation. The software will analyze the shape of the leading edge of the melting endotherm.

  • The analysis requires the heat of fusion (ΔHfus) of the substance, which is determined from the total area of the melting peak.

  • The result is typically reported as mole percent purity.

ParameterTypical Value/SettingRationale
Sample Mass 2-3 mgOptimizes heat transfer and minimizes thermal gradients within the sample.[13]
Heating Rate 1-2 °C/minEnsures thermal equilibrium, a requirement for the Van't Hoff equation.[13]
Pans Hermetically SealedPrevents mass loss due to sublimation, which would invalidate the results.
Atmosphere Inert (Nitrogen)Prevents oxidative decomposition of the sample at elevated temperatures.[13]

Summary and Conclusion

The purity of this compound must be established using a combination of orthogonal analytical techniques. The primary RP-HPLC method provides robust quantification of organic impurities, while GC-MS offers confirmatory identification and detection of volatile species. Finally, DSC provides a measure of absolute purity based on thermodynamic principles, offering a valuable cross-validation of the chromatographic results. Adherence to the detailed protocols and validation principles outlined in this guide, in accordance with ICH standards, will ensure the generation of reliable and defensible purity data critical for the advancement of drug development programs.

References

Application Note & Protocols: Synthesis and Biological Evaluation of Metal Complexes with 2-(3-Nitrophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel transition metal complexes derived from the ligand 2-(3-Nitrophenyl)quinoxaline. Quinoxaline scaffolds are a cornerstone in medicinal chemistry, recognized for their broad therapeutic potential, including significant anticancer and antimicrobial properties.[1][2][3][4] The complexation of such heterocyclic ligands with metal ions can modulate their physicochemical properties, often leading to enhanced biological efficacy.[5][6][7] This document details robust, step-by-step protocols for researchers in pharmacology and drug development, covering the synthesis of the core ligand, its subsequent chelation with various metal ions (e.g., Cu(II), Co(II), Zn(II)), and standardized assays for assessing their cytotoxic and antimicrobial activities.

Rationale and Scientific Background

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, acting as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][8][9] The introduction of a nitro group, as in this compound, can further influence its electronic properties and biological interactions.

The chelation of organic ligands to metal centers is a proven strategy for enhancing therapeutic potential. This enhancement can arise from several factors:

  • Lippo-solubility: Complexation can increase the lipophilic nature of the molecule, facilitating its passage through cellular membranes.

  • Stereochemistry: The defined three-dimensional structure of a metal complex can lead to more specific interactions with biological targets.

  • Redox Activity: The coordinated metal ion can participate in redox cycles, potentially inducing oxidative stress in cancer cells or microbes.

This guide, therefore, provides the necessary protocols to explore this synergistic relationship by synthesizing and testing metal complexes of this compound.

Synthesis of Ligand: this compound

The foundational step is the synthesis of the quinoxaline ligand. The most reliable method is the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound.[10] In this protocol, we utilize o-phenylenediamine and 3-nitrophenylglyoxal monohydrate.

Experimental Protocol: Ligand Synthesis
  • Reagent Preparation:

    • In a 250 mL round-bottom flask, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 50 mL of ethanol with gentle warming.

    • In a separate beaker, dissolve 1.85 g (10 mmol) of 3-nitrophenylglyoxal monohydrate in 50 mL of ethanol.

  • Reaction:

    • Add the 3-nitrophenylglyoxal solution dropwise to the o-phenylenediamine solution at room temperature with constant stirring.

    • Causality: A dropwise addition helps to control the reaction rate and prevent the formation of side products.

    • After complete addition, reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7).

  • Isolation and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the resulting yellow precipitate by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

    • Recrystallize the crude product from hot ethanol to obtain pure this compound.[11]

  • Characterization:

    • Dry the purified crystals in a vacuum oven.

    • Determine the melting point and characterize the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow for Ligand Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_char Characterization P1 Dissolve o-phenylenediamine in Ethanol R1 Dropwise addition of glyoxal solution P1->R1 P2 Dissolve 3-nitrophenylglyoxal in Ethanol P2->R1 R2 Reflux for 2-3 hours R1->R2 R3 Monitor via TLC R2->R3 U1 Cool in ice bath R3->U1 U2 Vacuum Filtration U1->U2 U3 Recrystallize from Ethanol U2->U3 C1 Dry Product U3->C1 C2 Melting Point, FT-IR, NMR, Mass Spec C1->C2 Final Final C2->Final Pure Ligand

Caption: Workflow for the synthesis of this compound.

Synthesis of Metal Complexes

This section provides a general protocol for the synthesis of metal complexes using the prepared ligand. The procedure can be adapted for various divalent metal salts like CuCl₂, Co(OAc)₂, NiCl₂, and Zn(OAc)₂.

General Protocol: Metal Complexation
  • Reagent Preparation:

    • Dissolve 2 equivalents of the this compound ligand (e.g., 0.50 g, 2 mmol) in 20 mL of hot ethanol in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve 1 equivalent of the metal salt (e.g., 1 mmol of CuCl₂·2H₂O) in 10 mL of ethanol.

    • Causality: A 2:1 ligand-to-metal molar ratio is commonly used to favor the formation of octahedral or square planar complexes.[12] The specific ratio may need optimization depending on the metal and desired coordination.

  • Reaction:

    • Add the ethanolic solution of the metal salt dropwise to the hot solution of the ligand with continuous stirring.

    • A change in color and/or the formation of a precipitate usually indicates the initiation of complexation.

    • Reflux the resulting mixture for 4-6 hours.[5]

  • Isolation:

    • After refluxing, cool the reaction mixture to room temperature.

    • Collect the colored precipitate by vacuum filtration.

    • Wash the solid product with ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Characterization:

    • Dry the complex in a desiccator over anhydrous CaCl₂.

    • Characterize the complex using the methods outlined in the next section to confirm its structure and coordination.

Workflow for Metal Complex Synthesis

G Ligand Dissolve Ligand in Hot Ethanol (2 eq.) Reaction Add metal solution to ligand solution dropwise Ligand->Reaction Metal Dissolve Metal Salt in Ethanol (1 eq.) Metal->Reaction Reflux Reflux for 4-6 hours Reaction->Reflux Cool Cool to Room Temp Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Ethanol, then Diethyl Ether Filter->Wash Dry Dry in Desiccator Wash->Dry Characterize Full Characterization Dry->Characterize Final Pure Metal Complex Characterize->Final

Caption: General workflow for the synthesis of metal complexes.

Physicochemical Characterization of Complexes

Thorough characterization is critical to confirm that complexation has occurred and to elucidate the structure of the final compound. Each technique provides a piece of the structural puzzle.

Technique Purpose & Expected Observations
Molar Conductance To determine the electrolytic nature of the complexes in a solvent like DMF or DMSO. Low values typically suggest a non-electrolytic nature, indicating that anions (e.g., Cl⁻) are coordinated to the metal center.[5][6]
Magnetic Susceptibility To determine the magnetic moment (μ_eff) of the complex, which helps in proposing the geometry (e.g., octahedral, tetrahedral, or square planar).[12][13]
FT-IR Spectroscopy To identify the coordination sites. A shift in the vibrational frequency of the C=N group of the quinoxaline ring to a lower or higher wavenumber upon complexation confirms the involvement of the nitrogen atom in bonding with the metal ion.[12][13] The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-N bonds.
UV-Visible Spectroscopy To study the electronic transitions. Ligand-to-metal charge transfer (LMCT) bands and d-d transitions in the visible region provide information about the coordination environment and geometry of the metal ion.[5][12]
Elemental Analysis To determine the percentage composition of C, H, and N, which is compared with the calculated values to confirm the proposed molecular formula and stoichiometry of the complex.[5]

Protocols for Biological Evaluation

Once synthesized and characterized, the complexes must be evaluated for their biological activity. The following are standard, validated protocols for assessing anticancer and antimicrobial potential.

A. Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15][16]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in complete medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[15][17]

  • Treatment:

    • Prepare stock solutions of the synthesized metal complexes in DMSO. Prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Controls: Include wells for "untreated control" (cells in medium only) and "vehicle control" (cells in medium with the highest concentration of DMSO used).[15]

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[18]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

    • Measure the absorbance at 570 nm using a microplate reader.[16][18]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot a dose-response curve (% viability vs. concentration) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Incubate 24h (for attachment) A->B C Treat cells with various concentrations of complexes B->C D Incubate for 24-48h C->D E Add MTT solution to each well D->E F Incubate for 3-4h (formazan formation) E->F G Remove medium, add DMSO to dissolve crystals F->G H Read absorbance at 570 nm G->H I Calculate % Viability and determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

B. Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Plates:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

    • Add 100 µL of the stock solution of the test compound (in a broth-compatible solvent like DMSO) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Controls: Include a "positive control" (broth + inoculum, no compound) and a "negative control" (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

G A Prepare standardized bacterial inoculum C Inoculate all wells (except negative control) with bacteria A->C B Perform 2-fold serial dilutions of test complexes in a 96-well plate B->C D Incubate plate at 37°C for 18-24h C->D E Visually assess wells for turbidity D->E F Identify the lowest concentration with no visible growth E->F G Result: Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining MIC via broth microdilution.

References

Application Notes and Protocols for the Comprehensive Evaluation of Quinoxaline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered significant attention in oncology research due to their diverse biological activities and potential to modulate key signaling pathways implicated in tumorigenesis.[2][3][4] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes like receptor tyrosine kinases (e.g., VEGFR, EGFR), topoisomerase II, and the induction of programmed cell death (apoptosis).[1][5][6]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of novel quinoxaline derivatives. The methodologies detailed herein are designed to build a robust data package, starting from initial in vitro screening to mechanistic elucidation and culminating in preclinical in vivo validation. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and reproducible workflow.

Part 1: Initial In Vitro Screening for Cytotoxic Activity

The primary step in evaluating a new chemical entity is to determine its cytotoxic and cytostatic effects against a panel of relevant cancer cell lines. This initial screening helps to identify promising lead compounds and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale for Cell Line Selection

The choice of cancer cell lines is critical and should be guided by the therapeutic hypothesis. It is advisable to use a panel of cell lines representing different cancer types to assess the spectrum of activity. For instance, if a quinoxaline derivative is hypothesized to target VEGFR, including cell lines known to be dependent on this pathway, such as those from renal or colorectal cancers, would be appropriate.[5] Commonly used cell lines for screening quinoxaline derivatives include PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast).[1][7]

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10] The intensity of the purple color is directly proportional to the number of viable cells.[11]

Detailed Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoxaline derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 1,000 to 100,000 cells/well) to ensure they are in the exponential growth phase during the assay.[12]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Cell Treatment:

    • Prepare serial dilutions of the quinoxaline derivative in complete culture medium. A typical concentration range to start with is 0.1 to 100 µM.

    • Carefully aspirate the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, carefully aspirate the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light. Viable cells will reduce the MTT to formazan, appearing as purple crystals.[13]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[9]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation: Comparative Efficacy of Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound IV PC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[6]
Compound VIIIc HCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[1]
Compound XVa MCF-7 (Breast)5.3Not specified[1]

Part 2: Mechanistic Elucidation of Anticancer Activity

Once a quinoxaline derivative has demonstrated significant cytotoxic activity, the next crucial step is to investigate its mechanism of action. This involves determining whether the compound induces apoptosis, causes cell cycle arrest, and identifying the specific molecular targets and signaling pathways it modulates.

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[14] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[15]

Causality behind the Annexin V/PI Assay: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[17]

Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cells treated with the quinoxaline derivative

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells with the quinoxaline derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[17]

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[18][19] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle.[20]

Detailed Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cells treated with the quinoxaline derivative

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the quinoxaline derivative as described for the apoptosis assay.

    • Harvest the cells and wash them with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 ml of cold PBS.

    • While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[21]

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA, which can also be stained by PI.[10]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.

    • The data is typically presented as a histogram, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][23]

Western Blot Analysis of Key Signaling Pathways

To pinpoint the molecular targets of a quinoxaline derivative, Western blotting is an indispensable technique. It allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[24][25] Quinoxaline derivatives have been reported to modulate several key signaling pathways in cancer, including the PI3K/Akt/mTOR and receptor tyrosine kinase (e.g., EGFR, VEGFR) pathways.[26][27]

Rationale for Target Selection: Based on the known activities of quinoxaline scaffolds, key proteins to investigate include:

  • Apoptosis-related proteins: Cleaved Caspase-3, Bcl-2, Bax, p53.[6]

  • PI3K/Akt/mTOR pathway proteins: Phospho-Akt (p-Akt), total Akt, Phospho-mTOR (p-mTOR), total mTOR.[11]

  • Receptor Tyrosine Kinases: Phospho-EGFR, total EGFR, Phospho-VEGFR2, total VEGFR2.

Detailed Experimental Protocol: Western Blot Analysis

Materials:

  • Cancer cells treated with the quinoxaline derivative

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and control cells in RIPA buffer on ice.[11]

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[28]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Key Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by quinoxaline derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Quinoxaline Derivative Quinoxaline Derivative Cell Viability (MTT Assay) Cell Viability (MTT Assay) Quinoxaline Derivative->Cell Viability (MTT Assay) Screening IC50 Determination IC50 Determination Cell Viability (MTT Assay)->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Mechanistic Studies Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Mechanistic Studies Western Blot (Protein Expression) Western Blot (Protein Expression) IC50 Determination->Western Blot (Protein Expression) Mechanistic Studies Xenograft Tumor Model Xenograft Tumor Model Western Blot (Protein Expression)->Xenograft Tumor Model Preclinical Testing Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Tumor Model->Tumor Growth Inhibition Data Analysis & Interpretation Data Analysis & Interpretation Tumor Growth Inhibition->Data Analysis & Interpretation Conclusion: Anticancer Potential Conclusion: Anticancer Potential Data Analysis & Interpretation->Conclusion: Anticancer Potential

Caption: General experimental workflow for evaluating the anticancer activity of quinoxaline derivatives.

PI3K_Akt_mTOR_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->RTK Binds PI3K Phosphoinositide 3-kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Protein Kinase B PIP3->Akt Recruits & Activates PTEN Phosphatase and Tensin Homolog PTEN->PI3K Inhibits mTOR Mammalian Target of Rapamycin Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->PI3K Inhibits? Quinoxaline Derivative->Akt Inhibits? Quinoxaline Derivative->mTOR Inhibits?

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for quinoxaline derivatives.

Part 3: In Vivo Validation of Anticancer Efficacy

Promising quinoxaline derivatives identified through in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a whole-organism context. Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[29][30]

Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice) either subcutaneously or orthotopically (into the organ of origin).[31][32] The growth of the resulting tumors is monitored over time, and the effect of the test compound on tumor growth is evaluated.[33]

Detailed Experimental Protocol: Xenograft Tumor Model

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line known to be sensitive to the quinoxaline derivative in vitro

  • Matrigel (optional, to support tumor cell growth)

  • Quinoxaline derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions regularly (e.g., twice weekly) using calipers and calculate the tumor volume using the formula: (Length x Width²)/2.[1]

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the quinoxaline derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Dosing can range from 25 to 100 mg/kg, but should be determined by preliminary pharmacokinetic and toxicology studies.[34]

    • Administer the vehicle to the control group.

    • Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

  • Data Analysis:

    • Compare the average tumor volume and weight between the treatment and control groups to determine the extent of tumor growth inhibition.

    • Analyze changes in body weight to assess toxicity.

Conclusion

The experimental design outlined in these application notes provides a robust and logical framework for the comprehensive evaluation of quinoxaline derivatives as potential anticancer agents. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a compelling case for the therapeutic potential of their lead compounds. The emphasis on understanding the "why" behind each protocol ensures that the data generated is not only reproducible but also scientifically sound, paving the way for the development of novel and effective cancer therapies.

References

Application Notes & Protocols: Investigating 2-(3-Nitrophenyl)quinoxaline Derivatives as Apoptosis Inducers in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, making them a focal point in the development of novel therapeutic agents.[2] In oncology, the quest for targeted chemotherapeutics with high efficacy and minimal side effects is paramount.[2] Many quinoxaline-based compounds have emerged as potent anticancer agents that function through diverse mechanisms, including the induction of apoptosis—programmed cell death.[1][3]

Apoptosis is a crucial, highly regulated process for eliminating damaged or unnecessary cells.[4][5] Its dysregulation is a hallmark of cancer, allowing malignant cells to proliferate unchecked.[6] Therefore, compounds that can reactivate or induce apoptosis in cancer cells are highly sought after as therapeutic candidates. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two primary routes to apoptosis, both culminating in the activation of a cascade of cysteine-aspartic proteases known as caspases, the executioners of cell death.[][8]

This guide focuses specifically on 2-(3-nitrophenyl)quinoxaline derivatives, a subclass of quinoxalines showing significant promise as inducers of apoptosis. We provide a comprehensive overview of their mechanism, along with detailed, field-proven protocols for researchers, scientists, and drug development professionals to assess their efficacy and elucidate their mode of action in cancer cell lines.

Scientific Rationale and Mechanism of Action

The Role of Quinoxalines in Apoptosis Induction

Quinoxaline derivatives exert their anticancer effects by targeting various critical signaling pathways often dysregulated in cancer.[1] Studies have shown that these compounds can trigger apoptosis through several mechanisms:

  • Inhibition of Topoisomerase II: Some derivatives interfere with the function of topoisomerase II, an enzyme crucial for DNA replication, leading to DNA damage and the initiation of the apoptotic cascade.[9]

  • Tubulin Polymerization Inhibition: Certain quinoxalines disrupt microtubule dynamics by inhibiting tubulin polymerization, which arrests the cell cycle at the G2/M phase and subsequently induces apoptosis.[10]

  • Modulation of Apoptotic Proteins: A key mechanism involves altering the balance of pro-apoptotic and anti-apoptotic proteins. Many quinoxaline derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, p53, and caspases.[9][11]

The 3-nitrophenyl substituent on the quinoxaline core is a critical pharmacophore that has been shown to enhance cytotoxic and apoptotic activity, making this particular class of derivatives a promising area for investigation.

Proposed Signaling Pathway for Apoptosis Induction

Based on existing literature, this compound derivatives likely trigger the intrinsic (mitochondrial) pathway of apoptosis. Treatment of cancer cells with these compounds is hypothesized to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[] Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[9][12]

G Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Compound->Bax activates Mito Mitochondrial Disruption (Cytochrome c Release) Bcl2->Mito inhibits Bax->Mito promotes Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Mito->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_reactants Reactant1 o-Phenylenediamine solvent Ethanol/AcOH Reflux Reactant2 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione Product 2-phenyl-3-(3-nitrophenyl)quinoxaline plus + solvent->Product G Start Treat Cancer Cells with Quinoxaline Derivative MTT Protocol 4.1: MTT Cell Viability Assay Start->MTT Annexin Protocol 4.2: Annexin V/PI Staining (Flow Cytometry) Start->Annexin Treat at IC50 concentration Western Protocol 4.3: Western Blot Analysis Start->Western Treat at various concentrations IC50 Determine IC50 Value MTT->IC50 Conclusion Elucidate Mechanism of Action IC50->Conclusion ApoptosisConfirm Quantify Apoptotic vs. Necrotic Cells Annexin->ApoptosisConfirm ApoptosisConfirm->Conclusion Mechanism Analyze Expression of Bcl-2, Bax, Cleaved Caspase-3 Western->Mechanism Mechanism->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Nitrophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on optimizing the synthesis of 2-(3-nitrophenyl)quinoxaline. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The most common and efficient method for synthesizing this compound is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound or an α-haloketone.[1][2] For this specific target molecule, the reactants are typically o-phenylenediamine and 2-bromo-1-(3-nitrophenyl)ethanone. The reaction proceeds via a condensation-oxidation process to form the stable aromatic quinoxaline ring.[3]

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yields in quinoxaline synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or an inappropriate choice of solvent or catalyst can significantly hinder the reaction's progress.[4][5]

  • Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the ketone starting material can participate in side reactions, consuming the reactants and lowering the yield of the desired product.[5]

  • Side Reactions: The formation of undesired byproducts is a common issue. For instance, o-phenylenediamine is susceptible to oxidation, which can lead to complex polymeric materials.[6]

  • Product Loss During Work-up: The final product might be lost during extraction, filtration, or purification steps, especially if its solubility properties are not well-managed.[6]

Q3: How critical is the purity of my starting materials?

The purity of your starting materials is paramount for achieving a high yield.[5] Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway. For instance, oxidized o-phenylenediamine can introduce colored impurities that are difficult to remove. It is highly recommended to use purified reagents. If low yield is a persistent issue, consider recrystallizing the commercially available starting materials before use.[5]

Q4: What are the primary side products I should be aware of?

The main side products can arise from the self-condensation of the ketone or the oxidation of o-phenylenediamine.[6] If using an unsymmetrically substituted diamine, the formation of regioisomers is also a possibility, though not relevant for the synthesis starting from the parent o-phenylenediamine.[4] Careful control of the reaction atmosphere (e.g., using an inert gas) can minimize oxidative side reactions.[6]

Troubleshooting Guide: From Low Yield to Pure Product

This guide addresses specific problems you may encounter during the synthesis of this compound in a detailed question-and-answer format.

Problem 1: Low Yield of the Desired Quinoxaline Product

Q: My reaction is not proceeding to completion, and TLC analysis shows significant amounts of unreacted o-phenylenediamine. What's going wrong?

A: This issue typically points to problems with reaction kinetics or the catalytic system.

Possible Causes & Solutions:

  • Insufficient Catalysis: While the reaction can proceed without a catalyst, it is often slow.[5] Many protocols utilize a catalyst to improve the rate and yield. The choice of catalyst is critical and can depend on the solvent and temperature.

    • Solution: Introduce a suitable catalyst. A wide range of catalysts has been successfully employed for quinoxaline synthesis, from simple bases like pyridine to Lewis acids and solid-supported catalysts.[3][7] The presence of the electron-withdrawing nitro group on the phenacyl bromide may require slightly more forcing conditions or a more active catalyst to facilitate the reaction.[7]

  • Inappropriate Solvent: The solvent plays a crucial role by solubilizing reactants and stabilizing reaction intermediates.[5] A poor solvent choice can lead to low reaction rates.

    • Solution: Screen different solvents. Protic solvents like ethanol and aprotic solvents like THF, DMF, or acetonitrile have all been used effectively.[3][5][7] A solvent screen is often the most effective way to identify the optimal medium for your specific substrate.

  • Suboptimal Temperature: The condensation reaction often requires heating to proceed at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature while monitoring the progress by TLC. Refluxing in solvents like ethanol or THF is a common strategy.[3] However, excessively high temperatures can lead to product degradation or an increase in side reactions.[4]

Catalyst System Solvent Temperature Typical Yield Reference
Pyridine (catalytic)THFRoom Temp.Excellent[3]
5% WO3/ZrO2AcetonitrileRefluxGood to Excellent[8]
HCTUDMFMild ConditionsModerate to High[7]
Camphorsulfonic acidEthanolRoom Temp.Excellent[9]
None (catalyst-free)Water80 °CGood[10]

Q: The reaction appears complete by TLC, but my isolated yield after work-up and purification is very low. Where is my product going?

A: Significant product loss during the work-up and purification stages is a common challenge, often related to solubility issues or product instability.

Possible Causes & Solutions:

  • Inefficient Extraction: The product may have partial solubility in the aqueous phase during extraction, leading to loss.

    • Solution: Perform multiple extractions (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. If the product is suspected to be in the aqueous layer, this layer can be back-extracted.

  • Loss During Purification: The choice of purification method is critical.

    • Solution: Recrystallization is often the most effective method for purifying solid quinoxaline derivatives.[6] A solvent system where the product is sparingly soluble at room temperature but highly soluble when hot is ideal. Ethanol or ethanol/water mixtures are good starting points.[11] Avoid silica gel chromatography if possible, as some nitrogen-containing heterocyclic compounds can interact strongly with or decompose on silica gel.[6]

Problem 2: Product is Impure After Isolation

Q: My purified product has a broad melting point range and the NMR spectrum shows unidentifiable peaks. How can I improve its purity?

A: The presence of persistent impurities suggests either incomplete reaction or the formation of stable side products that co-purify with your desired compound.

Possible Causes & Solutions:

  • Oxidative Side Products: As mentioned, o-phenylenediamine is prone to oxidation, leading to intensely colored, often polymeric impurities.[6]

    • Solution: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[6] Degassing the solvent prior to use can also be beneficial.

  • Ineffective Purification: A single purification step may not be sufficient to remove all impurities.

    • Solution: Perform a second recrystallization from a different solvent system. If impurities persist, a wash of the crude solid may be effective. For example, washing the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold ether) can be a simple and effective purification step.[6]

Visualized Reaction Mechanism & Workflow

The synthesis of this compound from o-phenylenediamine and 2-bromo-1-(3-nitrophenyl)ethanone is a two-step process within a single pot: an initial condensation followed by an oxidative cyclization.

reaction_mechanism OPD o-Phenylenediamine Int1 Initial Adduct (Iminium Intermediate) OPD->Int1 + Ketone - HBr Ketone 2-bromo-1-(3-nitrophenyl)ethanone Int2 Dihydroquinoxaline Intermediate Int1->Int2 Intramolecular Nucleophilic Attack (Cyclization) Product This compound Int2->Product Oxidation (-2H)

Caption: Reaction mechanism for quinoxaline synthesis.

Troubleshooting Workflow for Low Yield

When faced with a low yield, a systematic approach can help identify and resolve the issue efficiently.

troubleshooting_workflow Start Low Yield Observed Check_TLC Analyze TLC Plate of Reaction Mixture Start->Check_TLC Unreacted_SM Starting Materials (SM) Remain Check_TLC->Unreacted_SM High SM spot Complex_Mixture Complex Mixture/ Streaking Check_TLC->Complex_Mixture Multiple spots Clean_Reaction Clean Conversion to Product Check_TLC->Clean_Reaction Mainly product spot Action_Kinetics Optimize Reaction Conditions: - Increase Temperature - Add/Change Catalyst - Change Solvent - Increase Reaction Time Unreacted_SM->Action_Kinetics Action_Side_Rxn Minimize Side Reactions: - Purify Starting Materials - Use Inert Atmosphere (N2/Ar) - Lower Temperature Complex_Mixture->Action_Side_Rxn Action_Workup Optimize Work-up & Purification: - Review Extraction Protocol - Use Different Recrystallization Solvent - Check Product Solubility Clean_Reaction->Action_Workup

Caption: Troubleshooting workflow for low reaction yield.

Optimized Experimental Protocol

This protocol is a synthesized example based on common high-yield procedures reported in the literature for the reaction between o-phenylenediamines and phenacyl bromides.[3][7]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • 2-bromo-1-(3-nitrophenyl)ethanone (1.0 mmol, 246.0 mg)

  • Pyridine (0.1 mmol, 8 µL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and 2-bromo-1-(3-nitrophenyl)ethanone (1.0 mmol).

  • Add anhydrous THF (5 mL) to the flask, followed by the catalytic amount of pyridine (0.1 mmol).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[3]

  • Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from ethanol to yield pure this compound.

References

Technical Support Center: Troubleshooting Side-Reactions in the Condensation of o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-phenylenediamine (OPD) condensation reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side-reactions encountered during the synthesis of benzimidazoles, quinoxalines, and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction to provide a solid foundation for troubleshooting.

Q1: What are the primary products from the condensation of o-phenylenediamine with carbonyl compounds?

The reaction of o-phenylenediamine is highly versatile and depends on the nature of the carbonyl reactant:

  • With Aldehydes or Carboxylic Acids: The primary product is typically a benzimidazole . When using an aldehyde, a 2-substituted benzimidazole is the most common product. Under certain conditions, a second molecule of the aldehyde can react with the benzimidazole nitrogen to form a 1,2-disubstituted benzimidazole.[1][2]

  • With 1,2-Dicarbonyl Compounds: Condensation with compounds like benzil or glyoxal yields quinoxalines .[3][4]

  • With Ketones: The reaction can lead to the formation of 1,5-benzodiazepines , particularly under acidic catalysis.[5]

Q2: What is the general mechanism for the formation of 2-substituted benzimidazoles from OPD and an aldehyde?

The accepted mechanism proceeds through a two-stage process:

  • Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (or imine).

  • Cyclization and Aromatization: The second amino group then attacks the imine carbon in an intramolecular fashion, forming a cyclic intermediate called a benzimidazoline.[6] This intermediate is then oxidized to the stable, aromatic benzimidazole. The oxidant can be atmospheric oxygen, a dedicated oxidizing agent, or even a second molecule of the aldehyde in some cases.[6][7]

The mechanism is visualized in the diagram below.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization & Aromatization OPD o-Phenylenediamine Hemiaminal Hemiaminal Intermediate OPD->Hemiaminal + R-CHO Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base - H2O Benzimidazoline Benzimidazoline (Cyclized Intermediate) Schiff_Base->Benzimidazoline Intramolecular Attack Benzimidazole 2-Substituted Benzimidazole Benzimidazoline->Benzimidazole Oxidation (-2H) G start Problem: Mixture of Mono- and Di-substituted Products check_stoich Check Stoichiometry: Is OPD:Aldehyde ratio ~1:1? start->check_stoich adjust_stoich Adjust ratio to 1:1.1 (OPD:Aldehyde) check_stoich->adjust_stoich No check_catalyst Review Catalyst: Using a strong Lewis Acid? check_stoich->check_catalyst Yes adjust_stoich->check_catalyst remove_catalyst Attempt reaction without catalyst or switch to a heterogeneous catalyst (e.g., Au/TiO₂) check_catalyst->remove_catalyst Yes end_good High Selectivity for 2-Substituted Product check_catalyst->end_good No remove_catalyst->end_good G cluster_reactants cluster_products OPD o-Phenylenediamine (OPD) Benzimidazole Benzimidazole OPD->Benzimidazole Quinoxaline Quinoxaline OPD->Quinoxaline Benzodiazepine Benzodiazepine OPD->Benzodiazepine Oxidation Oxidation Products (e.g., 2,3-Diaminophenazine) OPD->Oxidation Air (O₂) or Oxidant Aldehyde Aldehyde (RCHO) Aldehyde->Benzimidazole Dicarbonyl 1,2-Dicarbonyl (RCOCOR') Dicarbonyl->Quinoxaline Ketone Ketone (R₂CO) Ketone->Benzodiazepine

References

Optimization of catalyst concentration for quinoxaline synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoxaline Synthesis

Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing catalyst concentration. Our goal is to provide you with practical, field-proven insights to enhance your experimental success. This content is structured in a flexible question-and-answer format to directly address the issues you may encounter.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, with a focus on catalyst concentration as the root cause.

Q1: My reaction yield is very low or I'm observing no product formation. Where should I start?

A1: A low or zero yield is the most common issue, and catalyst performance is a primary suspect. Before adjusting other parameters, let's diagnose the catalyst's role. A reaction between o-phenylenediamine and a 1,2-dicarbonyl compound often requires a catalyst to proceed efficiently at moderate temperatures[1][2]. In many cases, uncatalyzed reactions show no product formation under ambient conditions[1].

Initial Diagnostic Steps:

  • Run a Control Reaction: First, confirm that a catalyst is necessary. Run the reaction under your standard conditions but without any catalyst. If no product forms, it confirms the catalyst's essential role[1].

  • Verify Catalyst Loading: Double-check your calculations for the catalyst amount. An error in calculation is a simple but common source of failure.

  • Assess Catalyst Activity: Has the catalyst been properly stored? Is it from a new, unopened bottle? Catalysts can deactivate over time due to improper storage or exposure to air and moisture[3][4]. If in doubt, use a fresh batch of catalyst.

Troubleshooting Workflow: Low or No Yield Here is a decision-making workflow to systematically address this issue.

G start Problem: Low/No Yield control Run Uncatalyzed Control Reaction start->control check_loading Is Catalyst Loading Correct? control->check_loading  No product in control? check_activity Is Catalyst Known to be Active? check_loading->check_activity Yes end_fail Consult Further Literature for Specific Substrate check_loading->end_fail No (Recalculate) increase_loading ACTION: Systematically Increase Catalyst Loading (e.g., 2, 5, 10 mol%) check_activity->increase_loading Yes check_activity->end_fail No (Use Fresh Catalyst) optimize Is Yield Improved? increase_loading->optimize screen_catalysts ACTION: Screen Different Catalyst Types (Lewis/Brønsted Acid) optimize->screen_catalysts No end_ok Yield Optimized optimize->end_ok Yes screen_catalysts->end_fail

Caption: Troubleshooting workflow for low reaction yield.

Q2: I see an initial product formation, but the reaction stalls and never reaches completion. What could be the cause?

A2: A stalled reaction often points to catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction[5]. This can be caused by impurities in the starting materials or solvent (e.g., water), or by thermal degradation if the reaction temperature is too high[3][6]. For heterogeneous catalysts, the active sites can be blocked by adsorbed species or coke formation[4].

    • Solution: Try adding a second charge of fresh catalyst midway through the reaction. If the reaction proceeds, deactivation is the likely cause. Ensure your reagents and solvent are anhydrous. For heterogeneous catalysts, regeneration might be necessary if the protocol allows.

  • Product Inhibition: The newly formed quinoxaline product might coordinate to the catalyst's active site more strongly than the reactants. This is particularly relevant for metal-based catalysts where the nitrogen atoms of the quinoxaline can act as ligands[7].

    • Solution: Reducing the initial catalyst concentration can sometimes mitigate this effect, although it may increase the reaction time. The goal is to find a balance where the catalytic cycle can proceed without being overwhelmed by product binding.

Q3: I've increased the catalyst concentration, but the yield isn't improving, or it's even decreasing. Why is this happening?

A3: This is a classic case of "more is not always better." While insufficient catalyst is a problem, an excessive amount can be equally detrimental.

  • Causality: A plateau in yield with increasing catalyst concentration suggests that the catalyst is no longer the limiting factor. For instance, in a study using an alumina-supported heteropolyoxometalate (AlCuMoVP), increasing the catalyst from 50 mg to 100 mg boosted the yield from 85% to 92%. However, a further increase to 150 mg resulted in only a marginal gain to 93%, indicating the optimal concentration was around 100 mg[1].

  • Negative Effects of Excess Catalyst:

    • Side Reactions: High catalyst loading can promote undesired side reactions, leading to a complex mixture and lower yield of the desired product.

    • Viscosity & Mass Transfer: With heterogeneous (solid) catalysts, very high loading can turn the reaction mixture into a thick slurry, impeding effective stirring and mass transfer, which slows down the reaction[8].

    • Economic & Environmental Cost: Catalysts, especially those based on precious metals, are expensive. Using an excessive amount is uneconomical and increases the environmental burden of the process.

    • Purification Difficulties: Removing a large amount of catalyst, whether homogeneous or heterogeneous, can complicate the workup and purification process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst concentration for quinoxaline synthesis?

A1: The optimal concentration is highly dependent on the specific catalyst, substrates, and reaction conditions. However, a good starting point for screening is to test a range. Based on literature, catalyst loadings can vary widely from small weight percentages for heterogeneous catalysts to specific molar percentages for homogeneous ones.

Table 1: Example Catalyst Loadings from Published Protocols

Catalyst TypeCatalyst ExampleSubstrates (General)Recommended LoadingSource
Heterogeneous Solid AcidAlumina-Supported AlCuMoVPo-phenylenediamine, benzil~100 mg per 1 mmol substrate[1]
Heterogeneous NanoparticleFe3O4@APTES@isatino-phenylenediamine, benzil~25 mg per 1 mmol substrate[8]
OrganocatalystPhenolBenzene-1,2-diamine, benzil20 mol%[9][10]
OrganocatalystIodine (I₂)o-phenylenediamine, α-hydroxy ketones20 mol%[11][12]
Lewis AcidCerium(IV) Ammonium Nitrate (CAN)Substituted benzil, o-phenylenediamineCatalytic amount (e.g., 5-10 mol%)[2]

This table provides starting points. The optimal concentration for your specific system must be determined experimentally.

Q2: How do I perform a catalyst concentration optimization experiment?

A2: A systematic screening process is the most effective way to determine the optimal catalyst loading. This involves running a series of parallel reactions where only the catalyst concentration is varied.

Experimental Protocol: Catalyst Loading Screen

Objective: To identify the catalyst concentration that provides the highest yield in the shortest reasonable time.

Materials:

  • o-phenylenediamine derivative (Reactant A)

  • 1,2-dicarbonyl compound (Reactant B)

  • Selected Catalyst

  • Anhydrous reaction solvent (e.g., Ethanol, Toluene)

  • Reaction vessels (e.g., 5-10 mL vials with stir bars)

  • Stirring hotplate

  • TLC plates and developing chamber or GC/LC-MS for analysis

Procedure:

  • Setup Parallel Reactions: Prepare 5 reaction vials. In each vial, add Reactant A (e.g., 1 mmol) and Reactant B (e.g., 1 mmol) dissolved in the chosen solvent (e.g., 5 mL).

  • Vary Catalyst Loading: Add the catalyst to each vial in increasing amounts.

    • Vial 1: No catalyst (Control)

    • Vial 2: 1 mol% of catalyst

    • Vial 3: 5 mol% of catalyst

    • Vial 4: 10 mol% of catalyst

    • Vial 5: 20 mol% of catalyst (Note: For heterogeneous catalysts, you may use weight amounts, e.g., 10 mg, 25 mg, 50 mg, 100 mg).

  • Run Reactions: Place all vials on the stirring hotplate at the desired temperature (e.g., room temperature or 60 °C). Start a timer.

  • Monitor Progress: After set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each vial and analyze it by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Determine Optimum: Identify the concentration that gives the best yield after a reasonable time. The reaction that reaches completion fastest with the lowest catalyst loading is the most efficient. Plot yield vs. catalyst concentration to visualize the optimal point.

Workflow for Catalyst Screening Protocol

G cluster_prep 1. Preparation cluster_reaction 2. Parallel Reaction Setup cluster_run 3. Execution & Monitoring cluster_analysis 4. Analysis prep1 Dissolve Reactants in Solvent r1 Vial 1: 0 mol% prep1->r1 r2 Vial 2: 1 mol% prep1->r2 r3 Vial 3: 5 mol% prep1->r3 r4 Vial 4: 10 mol% prep1->r4 r5 Vial 5: 20 mol% prep1->r5 run Stir at Set Temperature r1->run r2->run r3->run r4->run r5->run monitor Monitor by TLC/LC-MS at t=0.5, 1, 2, 4h run->monitor analyze Plot Yield vs. Catalyst Concentration monitor->analyze result Identify Optimal Loading analyze->result

Caption: Step-by-step workflow for catalyst concentration screening.

Q3: Does the choice of a homogeneous vs. heterogeneous catalyst affect concentration optimization?

A3: Yes, absolutely. The nature of the catalyst dictates how concentration is measured and influences the experimental behavior.

  • Homogeneous Catalysts: These are soluble in the reaction medium (e.g., Lewis acids like CuSO₄, organocatalysts like phenol)[9][13].

    • Concentration Unit: Measured in mole percent (mol%) relative to the limiting reactant.

    • Behavior: The entire amount of catalyst is theoretically available. Optimization curves often show a sharp rise in yield followed by a plateau. Because they are dissolved, mass transfer is generally not an issue.

  • Heterogeneous Catalysts: These are insoluble solids (e.g., metal oxides on a support, nanoparticles, zeolites)[1][8][14].

    • Concentration Unit: Typically measured by weight (e.g., mg of catalyst per mmol of substrate) or weight percent (wt%).

    • Behavior: The reaction occurs only on the surface active sites. The "concentration" relates to the total number of available sites. As you add more catalyst, you increase the surface area and number of sites, but you can also run into stirring and mass transfer limitations[8]. An advantage is the ease of recovery (by filtration) and potential for reuse, which should be tested as part of the optimization process[1][8].

References

Purification of 2-(3-Nitrophenyl)quinoxaline using column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(3-Nitrophenyl)quinoxaline using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter with crude this compound?

A1: Impurities largely depend on the synthetic route. Typically, the synthesis involves the condensation of o-phenylenediamine with 3-nitro-α-dicarbonyl compounds or a related precursor. Common impurities may include unreacted starting materials, such as o-phenylenediamine, and side-products from undesired condensation reactions. If the synthesis starts from a different precursor, residual reagents and by-products from those specific steps will be the primary contaminants[1].

Q2: Why is column chromatography the recommended purification method for this compound?

A2: Column chromatography is a highly versatile and effective method for separating this compound from impurities due to differences in polarity.[1] The stationary phase, typically silica gel, interacts differently with the target compound and its impurities as the mobile phase flows through the column, leading to separation.[2][3] Recrystallization can be an excellent alternative or a subsequent polishing step, especially for removing minor impurities to obtain a highly crystalline product.[1][4]

Q3: How do I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.[1] Due to its extended aromatic system, this compound is UV-active and can be easily visualized on a TLC plate under a UV lamp (254 nm) as a dark spot against a fluorescent green background.[1][5][6] This allows for rapid assessment of the crude mixture, optimization of the solvent system, and checking the purity of fractions collected from the column.[6]

Q4: Is this compound stable on silica gel?

A4: While many quinoxaline derivatives are stable, nitro-aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1][7] It is prudent to check the stability of your compound by performing a 2D TLC or by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (degradation products) have formed.[7] If instability is observed, using deactivated silica gel or an alternative stationary phase like alumina may be necessary.[7][8]

Experimental Protocol: Column Chromatography Purification

This protocol provides a step-by-step methodology for the purification of this compound. The core principle is the differential partitioning of the compound and impurities between the stationary and mobile phases.

Step 1: Thin-Layer Chromatography (TLC) Analysis for Solvent System Selection

The goal is to find a solvent system (eluent) that provides good separation between the desired product and impurities, aiming for an Rf value of 0.2-0.4 for the product.[1]

  • Preparation : Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting : Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development : Place the plate in a sealed chamber containing a pre-equilibrated atmosphere of your chosen eluent system. A good starting point is a mixture of hexane and ethyl acetate.[1][9]

  • Testing Ratios : Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal separation.

  • Visualization : After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a 254 nm UV lamp.[5] The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Parameter Description Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard choice for normal-phase chromatography, offering high surface area for interaction.[2][10]
Mobile Phase Hexane/Ethyl Acetate MixtureA versatile system where polarity can be finely tuned by adjusting the ratio.[9]
Target Rf 0.2 - 0.4This range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessive solvent volumes for elution.[1]
Step 2: Column Preparation and Sample Loading

Proper column packing is critical to avoid cracks or channels that lead to poor separation.

  • Packing the Column (Slurry Method) :

    • Prepare a slurry of silica gel in the chosen eluent system.

    • Pour the slurry into the column and allow the silica to settle into a uniform packed bed. Gently tap the column to dislodge any air bubbles.[1]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent or the sample.[11]

  • Sample Loading :

    • Wet Loading : Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully pipette this solution onto the top of the silica bed.[11]

    • Dry Loading : If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[11] This method often results in sharper bands and better separation.

Step 3: Elution and Fraction Collection
  • Elution : Carefully add the eluent to the column and apply gentle pressure (if performing flash chromatography) to maintain a steady flow rate.

  • Fraction Collection : Begin collecting fractions in test tubes or vials. The size of the fractions depends on the column size and expected separation.

  • Monitoring : Regularly check the composition of the collected fractions using TLC. Spot every few fractions on a TLC plate to track the elution of the product and any impurities.[1]

Step 4: Isolation of Pure Product
  • Pooling Fractions : Once all fractions have been analyzed by TLC, combine the fractions that contain only the pure this compound.

  • Solvent Removal : Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Analysis : Confirm the purity of the final product using analytical techniques such as NMR, melting point, or HPLC.

Purification Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Pool 7. Pool Pure Fractions Monitor->Pool Evap 8. Evaporate Solvent Pool->Evap Analyze 9. Analyze Final Product (NMR, MP, etc.) Evap->Analyze Pure Pure this compound Analyze->Pure Crude Crude Product Crude->TLC

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound.

Problem Potential Cause(s) Solution(s)
Product does not elute from the column. The eluent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using 9:1 Hexane:EtOAc, switch to 8:2 or 7:3. A "methanol purge" at the end can elute highly polar compounds stuck to the silica.[8]
Product elutes too quickly (with the solvent front). The eluent system is too polar.Use a less polar eluent system. Decrease the proportion of the polar solvent (e.g., switch from 7:3 to 9:1 Hexane:EtOAc).
Poor separation of product and impurities (Co-elution). 1. Inappropriate solvent system. 2. Column was overloaded with the sample. 3. Column was packed improperly (channels).1. Re-evaluate the eluent system with TLC. Try different solvent combinations (e.g., Dichloromethane/Hexane). Consider using a shallow polarity gradient during elution instead of an isocratic system.[12] 2. Ensure the sample weight is appropriate for the column size (typically 1-5% of the silica gel weight).[1] 3. Repack the column carefully, ensuring a homogenous bed.
Streaking/Tailing of spots on TLC of fractions. 1. The sample is too concentrated on the TLC plate. 2. The compound is interacting too strongly with the silica gel. 3. The sample was overloaded on the column.1. Dilute the fraction before spotting on the TLC plate. 2. Add a small amount (0.1-1%) of a modifier like methanol to the eluent to reduce strong interactions.[1] 3. Use a larger column or reduce the amount of crude material loaded.
Product appears to decompose on the column. The compound is sensitive to the acidic nature of silica gel.1. Test for Stability : Run a 2D TLC. Spot the compound, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If the spot is no longer on the diagonal, decomposition has occurred.[7][8] 2. Deactivate Silica : Use silica gel that has been treated with a base (e.g., triethylamine) or use neutral alumina as the stationary phase.[7]
Low recovery of the purified product. 1. Compound is still on the column. 2. Fractions were pooled incorrectly. 3. Product is highly volatile or unstable.1. After the main elution, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) and check this fraction for your product.[8] 2. Re-examine all TLC plates to ensure all product-containing fractions were included. 3. Handle the purified compound with care, and avoid excessive heating during solvent evaporation.

Troubleshooting Logic Diagram

G cluster_elution cluster_separation cluster_stability Start Problem with Column? Elution_Problem Elution Issue? Start->Elution_Problem Yes Separation_Problem Poor Separation? Start->Separation_Problem No Sol_Polarity Adjust Eluent Polarity Success Successful Purification Sol_Polarity->Success Elutes_Too_Fast Elutes too fast? Elution_Problem->Elutes_Too_Fast Yes No_Elution No Elution? Elution_Problem->No_Elution No Elutes_Too_Fast->Sol_Polarity Decrease Polarity No_Elution->Sol_Polarity Increase Polarity Re_TLC Re-optimize on TLC (New Solvents/Gradient) Separation_Problem->Re_TLC Check_Load Check Sample Load Separation_Problem->Check_Load Repack Repack Column Separation_Problem->Repack Stability_Problem Low Recovery or New Spots on TLC? Separation_Problem->Stability_Problem No Re_TLC->Success Check_Load->Success Repack->Success Test_Stability Test Stability (2D TLC) Stability_Problem->Test_Stability Change_Stationary Use Neutral Alumina or Deactivated Silica Test_Stability->Change_Stationary If Unstable Change_Stationary->Success

Caption: Decision tree for troubleshooting common chromatography issues.

References

How to reduce reaction time in quinoxaline synthesis using microwave irradiation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accelerated synthesis of quinoxalines using microwave irradiation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the safe and efficient application of microwave technology in your laboratory.

Quinoxaline derivatives are a cornerstone in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The classical synthesis, typically a condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, often suffers from long reaction times, low yields, and the need for harsh conditions.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, dramatically reducing reaction times from hours to mere minutes and often improving yields.[5][6]

This resource is structured to address the practical challenges you may face, moving beyond simple protocols to explain the "why" behind experimental choices.

The Science of Speed: Why Microwaves Accelerate Quinoxaline Synthesis

Before delving into troubleshooting, it's crucial to understand the fundamental mechanisms of microwave heating. Unlike conventional heating which relies on slow conductive heat transfer, microwave energy couples directly with polar molecules in the reaction mixture.[7][8] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, generating heat rapidly and uniformly throughout the reaction medium.[9][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. The resistance of the solution to this current flow results in heat generation.[8][9]

This direct and instantaneous heating of the reaction mixture, often termed "volumetric heating," is the primary reason for the dramatic rate enhancements observed in microwave-assisted synthesis.[9][11] It allows for reaching temperatures far above the solvent's boiling point in sealed vessels, further accelerating the reaction according to the Arrhenius equation.[9]

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific problems you might encounter during your microwave-assisted quinoxaline synthesis experiments.

Issue 1: Low or No Product Yield

Question: I'm not getting the expected yield for my quinoxaline product. What could be the problem?

Answer: Low yields in microwave-assisted quinoxaline synthesis can be frustrating, but are often traceable to a few key factors. Let's break down the potential causes and solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Microwave Absorption The reaction mixture may not be efficiently absorbing microwave energy. This is common with non-polar solvents like toluene or hexane.[7]1. Solvent Selection: Switch to a more polar solvent with a higher dielectric constant, such as ethanol, DMF, or a mixture like ethanol/water.[12][13] 2. Ionic Additives: Introduce a small amount of an ionic liquid or a salt to increase the ionic conductivity of the medium.[14] 3. "Dummy Load": If using a non-polar solvent is necessary, a small amount of a high-absorbing, inert material (like silicon carbide) can be added to the reaction vessel to help transfer heat.
Suboptimal Temperature The reaction may not be reaching the necessary activation energy.[9]1. Increase Temperature: Gradually increase the set temperature in your microwave reactor. Be mindful of the pressure limits of your reaction vessel. 2. Power Modulation: Ensure the microwave is delivering consistent power. Some reactions benefit from a "power max" setting followed by temperature control.
Incorrect Reaction Time While microwaves drastically reduce reaction times, the optimal time can vary.1. Time Course Study: Run a series of small-scale reactions at different time points (e.g., 1, 2, 5, 10 minutes) to determine the optimal reaction time. 2. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress.
Catalyst Inactivity The chosen catalyst may not be effective under microwave conditions or may be degrading.1. Catalyst Screening: Test a variety of catalysts. Mild acidic catalysts like iodine or Lewis acids such as MgBr₂·OEt₂ have proven effective.[12][15] Solid-supported catalysts like acidic alumina can also be beneficial, especially in solvent-free reactions.[16][17] 2. Catalyst Loading: Optimize the catalyst loading (e.g., 5-10 mol%).
Poor Starting Material Quality Impurities in your o-phenylenediamine or 1,2-dicarbonyl compound can lead to side reactions.[18]1. Purify Starting Materials: Recrystallize or chromatograph your starting materials before use. 2. Check for Oxidation: o-Phenylenediamines can oxidize over time, leading to colored impurities.[19] Use freshly purified starting materials.
Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification. How can I improve selectivity?

Answer: The rapid heating in microwave synthesis can sometimes lead to the formation of undesired byproducts. Here's how to address common side product issues:

Side Product Formation Mechanism Mitigation Strategies
Benzimidazoles Rearrangement of the quinoxaline skeleton, often promoted by strong acids and high temperatures.[19]1. Use Milder Catalysts: Switch from strong Brønsted acids to milder Lewis acids or organocatalysts.[20][21] 2. Reduce Temperature and Time: The high temperatures achievable with microwaves can sometimes favor rearrangement pathways. Optimize for the lowest effective temperature and shortest time.
Over-oxidation Products The o-phenylenediamine starting material is susceptible to oxidation.[19]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Fresh Reagents: Use freshly purified o-phenylenediamine.
Incomplete Condensation Intermediates such as mono-imines may be present if the reaction does not go to completion.[19]1. Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature to drive the reaction to completion. 2. Stoichiometry: Ensure a 1:1 stoichiometry of your reactants.

Experimental Workflow: General Microwave-Assisted Quinoxaline Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Add o-phenylenediamine (1 mmol) to microwave vial prep2 Add 1,2-dicarbonyl compound (1 mmol) prep1->prep2 prep3 Add solvent (e.g., 2 mL EtOH/H2O 1:1) prep2->prep3 prep4 Add catalyst (e.g., Iodine, 5 mol%) prep3->prep4 mw_react Irradiate in microwave reactor (e.g., 100°C, 5-10 min) prep4->mw_react workup1 Cool to room temperature mw_react->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash and dry organic layer workup2->workup3 workup4 Purify by chromatography or recrystallization workup3->workup4 analysis Characterize product (NMR, MS, etc.) workup4->analysis optimization_logic Start Low Yield or Side Products Solvent Optimize Solvent (Polarity) Start->Solvent Temp Optimize Temperature Solvent->Temp Time Optimize Time Temp->Time Catalyst Optimize Catalyst Time->Catalyst Result High Yield & Purity Catalyst->Result

References

Technical Support Center: Scaling Up the Synthesis of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of substituted quinoxalines. This guide is designed for researchers, scientists, and professionals in drug development, providing practical troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic protocols, enhance yields, and ensure the purity of your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common queries that arise when transitioning quinoxaline synthesis from laboratory scale to larger production volumes.

Q1: What is the most prevalent method for synthesizing quinoxalines, and what are the typical starting materials?

The most common and versatile method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2] This reaction's popularity stems from its simplicity and the wide availability of diverse starting materials, allowing for the synthesis of a vast array of substituted quinoxalines.[1][2]

Q2: My scaled-up reaction is resulting in a low yield. What are the common culprits?

Low yields in large-scale quinoxaline synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Inadequate temperature control, incorrect solvent choice, or an inappropriate catalyst can significantly hinder the reaction's efficiency.[3]

  • Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to unwanted side reactions, consuming your reactants and reducing the overall yield.[2][3]

  • Side Reactions: The formation of undesired byproducts is a common issue that directly impacts the yield of the desired quinoxaline.[3][4]

  • Product Degradation: The target quinoxaline may be unstable under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.[3]

Q3: I'm observing multiple products in my reaction mixture. How can I improve selectivity?

The formation of multiple products, often regioisomers, is a frequent challenge, particularly when using unsymmetrically substituted o-phenylenediamines.[3] The two amino groups can exhibit different reactivities, leading to a mixture of isomers. The choice of catalyst and careful control of reaction conditions are crucial for influencing and improving regioselectivity.[3][5]

Q4: What are the most common byproducts I should be aware of during quinoxaline synthesis?

Several byproducts can complicate your synthesis and purification processes:

  • 2,3-Diaminophenazine (DAP): This often colorful and fluorescent byproduct can form from the oxidative self-condensation of the o-phenylenediamine starting material.[4]

  • Benzimidazole Derivatives: Under certain conditions, such as prolonged reaction times or in strongly acidic media, the reaction intermediate can rearrange to form benzimidazole scaffolds instead of the desired quinoxaline ring.[4][6]

  • Quinoxaline-N-oxides: Unintended oxidation of the nitrogen atoms in the final quinoxaline product can lead to the formation of mono- or di-N-oxides.[4]

  • Polymeric Materials: The oxidation or self-condensation of starting materials can sometimes result in the formation of insoluble, tar-like polymeric byproducts.[4]

  • Incompletely Cyclized Intermediates: If the reaction does not proceed to completion, intermediates like bis-imines may remain in the final mixture.[4]

Q5: What are the recommended purification methods for large-scale quinoxaline synthesis?

For scaled-up syntheses, the primary purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective method for purifying solid quinoxaline products.[1] The choice of solvent is critical, with ethanol being a commonly used and effective option.[1][7] The principle involves dissolving the crude product in a minimal amount of a hot, suitable solvent and allowing it to cool slowly, promoting the crystallization of the pure product while impurities remain in the solution.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard approach.[1] A carefully selected eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.[1]

II. Troubleshooting Guide

This table provides a quick reference for common issues encountered during the scale-up of substituted quinoxaline synthesis, their potential causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction; Poor quality of starting materials; Side product formation; Product degradation under harsh conditions.[2][3]Increase reaction time or apply gentle heating; Use a catalyst to accelerate the reaction; Consider microwave-assisted synthesis to reduce reaction times and improve yields; Ensure high purity of starting materials.[2]
Formation of Multiple Products (Isomers) Use of unsymmetrical 1,2-diamines leading to different reactivities of the amino groups.[3]Systematically screen different catalysts and reaction conditions to optimize for the desired regioisomer.[3] Modern methods often report improved selectivity.[5]
Dark Brown/Black Reaction Mixture Oxidation of o-phenylenediamine; Formation of polymeric byproducts.[4][7]Run the reaction under an inert atmosphere (e.g., nitrogen or argon); Degas solvents before use to remove dissolved oxygen.[7]
Difficult Product Purification Presence of closely related byproducts (e.g., benzimidazoles); Poor solubility of the product.[4][7]Optimize reaction conditions to minimize byproduct formation; For purification, recrystallization is often effective.[7] Washing the crude solid with a solvent that dissolves impurities but not the product can also be beneficial.[7]
Inconsistent Results Upon Scale-Up Poor heat and mass transfer in larger reaction vessels; Changes in concentration or reagent addition rates.Ensure efficient stirring and temperature control; Implement a controlled addition protocol for reagents; Consider a pilot run at an intermediate scale to identify potential issues.

III. Experimental Protocols & Workflows

To provide a practical framework, a general experimental workflow and a troubleshooting logic diagram are presented below.

General Experimental Workflow for Quinoxaline Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select & Purify Starting Materials (o-phenylenediamine, 1,2-dicarbonyl) reagents Prepare Solvent & Catalyst Solution start->reagents setup Set up Reaction Vessel (inert atmosphere if needed) reagents->setup addition Charge Reactants & Solvent setup->addition reaction Heat to Reaction Temp. & Monitor Progress (TLC/HPLC) addition->reaction quench Quench Reaction (if necessary) reaction->quench extraction Solvent Extraction & Washing quench->extraction purification Purify Crude Product (Recrystallization or Column Chromatography) extraction->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization end Store Product Appropriately characterization->end

Caption: A general workflow for the synthesis of substituted quinoxalines.

Troubleshooting Logic for Low Reaction Yield

G start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes solution_time_temp Increase reaction time or temperature. Consider a more effective catalyst. check_completion->solution_time_temp No check_side_products Are significant side products observed? check_purity->check_side_products Yes solution_purify_sm Purify starting materials before use. check_purity->solution_purify_sm No check_conditions Are reaction conditions (temp, solvent, catalyst) optimal? check_side_products->check_conditions No solution_optimize_conditions Optimize reaction conditions to minimize side reactions. (See byproduct guide) check_side_products->solution_optimize_conditions Yes solution_screen_conditions Systematically screen solvents, catalysts, and temperatures. check_conditions->solution_screen_conditions No end end check_conditions->end Yes, investigate product degradation

Caption: A decision tree for troubleshooting low yields in quinoxaline synthesis.

Representative Scaled-Up Synthesis Protocol

This protocol is a general guideline and should be adapted based on the specific substrates and desired scale.

Synthesis of 2,3-Diphenylquinoxaline (Example)

  • Reactant Preparation:

    • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add o-phenylenediamine (1.0 equivalent).

    • Dissolve the o-phenylenediamine in ethanol.

  • Reagent Addition:

    • In a separate vessel, dissolve benzil (1.0 equivalent) in ethanol.

    • Slowly add the benzil solution to the stirred o-phenylenediamine solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification:

    • Recrystallize the crude product from hot ethanol to obtain pure 2,3-diphenylquinoxaline.

  • Drying:

    • Dry the purified product in a vacuum oven.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Quinoxaline Synthesis. Retrieved from 1

  • BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis. Retrieved from 3

  • BenchChem. (n.d.). Strategies to minimize byproduct formation in quinoxaline synthesis. Retrieved from 4

  • Li, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. Retrieved from 7

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  • Zare, A., & Meraj, F. (2013). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Organic Chemistry International, 2013, 1-5.

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References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrum: 2-(3-Nitrophenyl)quinoxaline versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including potent antimicrobial effects. This guide provides a detailed comparative analysis of the antimicrobial spectrum of a representative quinoxaline derivative, 2-(3-Nitrophenyl)quinoxaline, against the well-established fluoroquinolone antibiotic, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, a side-by-side comparison of their in-vitro activity, and standardized protocols for antimicrobial susceptibility testing.

Introduction to the Compounds

This compound: A Member of a Versatile Class

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This scaffold is a key component in a variety of biologically active molecules, exhibiting antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The antimicrobial potential of quinoxaline derivatives is often attributed to their ability to intercalate with DNA and generate reactive oxygen species (ROS), leading to cellular damage and death.[3] The specific derivative, this compound, incorporates a nitrophenyl group, a substitution known to influence the electronic and steric properties of the molecule, potentially enhancing its biological activity.

Caption: Chemical structure of this compound.

Ciprofloxacin: A Fluoroquinolone Benchmark

Ciprofloxacin is a second-generation fluoroquinolone antibiotic that has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[4] Its broad spectrum of activity encompasses a majority of Gram-negative pathogens, including Pseudomonas aeruginosa, and some Gram-positive bacteria.[5] Ciprofloxacin's established clinical efficacy and well-documented antimicrobial profile make it an ideal benchmark for evaluating novel antimicrobial agents.

Caption: Chemical structure of ciprofloxacin.

Mechanism of Action: A Tale of Two Pathways

The antimicrobial efficacy of a compound is intrinsically linked to its mechanism of action. This compound and ciprofloxacin employ distinct strategies to inhibit microbial growth.

This compound: DNA Intercalation and Oxidative Stress

While the precise mechanism for this compound is not extensively documented, the broader class of quinoxaline derivatives is understood to exert its antimicrobial effects through a multi-pronged approach. A primary mechanism is believed to be the inhibition of DNA synthesis. The planar aromatic structure of the quinoxaline ring system allows it to intercalate between the base pairs of the DNA double helix, disrupting its structure and function. This interference with DNA replication and transcription ultimately leads to cell death.

Furthermore, some quinoxaline derivatives, particularly those with N-oxide moieties, are known to be bioreduced within the microbial cell, leading to the generation of reactive oxygen species (ROS). This induced oxidative stress can damage various cellular components, including DNA, proteins, and lipids, contributing to the overall antimicrobial effect.

G cluster_cell Bacterial Cell Quinoxaline This compound DNA Bacterial DNA Quinoxaline->DNA Intercalation ROS Reactive Oxygen Species (ROS) Quinoxaline->ROS Bioreduction Damage Cellular Damage (DNA, Proteins, Lipids) DNA->Damage Replication/Transcription Inhibition ROS->Damage Oxidative Stress Death Cell Death Damage->Death

Caption: Putative mechanism of action for this compound.

Ciprofloxacin: Inhibition of DNA Gyrase and Topoisomerase IV

Ciprofloxacin's mechanism of action is well-characterized and highly specific. It targets two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][6] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more susceptible.[4]

These enzymes are crucial for DNA replication, repair, and recombination. DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is responsible for decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[6][7] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[8]

G cluster_cell Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Ciprofloxacin->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Ciprofloxacin->Topo_IV Inhibition Replication DNA Replication & Repair DNA_Gyrase->Replication Topo_IV->Replication DS_Breaks Double-Strand Breaks Replication->DS_Breaks Disruption Death Cell Death DS_Breaks->Death

Caption: Mechanism of action for Ciprofloxacin.

Comparative Antimicrobial Spectrum

The in vitro antimicrobial spectrum of an agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table provides a comparative summary of the reported MIC values for ciprofloxacin and representative data for quinoxaline derivatives against a panel of common bacterial and fungal pathogens.

MicroorganismTypeCiprofloxacin MIC (µg/mL)Representative Quinoxaline Derivative MIC (µg/mL)
Staphylococcus aureusGram-positive0.12 - 2[9][10]1 - 8
Methicillin-resistant S. aureus (MRSA)Gram-positive>12 - 4
Streptococcus pneumoniaeGram-positive0.5 - 4[9]Not widely reported
Enterococcus faecalisGram-positive0.25 - 8[9]Not widely reported
Escherichia coliGram-negative≤0.015 - 1[10]8 - 16
Pseudomonas aeruginosaGram-negative0.25 - 1[5][10]Not widely reported
Klebsiella pneumoniaeGram-negative≤0.015 - 0.5[10]Not widely reported
Candida albicansFungusNot applicable4 - >128

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized methodologies for antimicrobial susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.

Broth Microdilution Method (CLSI Guideline M07)

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antimicrobial agent stock solution

  • Sterile diluents

  • Incubator (35 ± 2 °C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Prepare Antimicrobial Dilutions: Serially dilute the antimicrobial agent in CAMHB across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.

G A Prepare serial dilutions of antimicrobial agent in microtiter plate C Inoculate wells with standardized bacterial suspension A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for Broth Microdilution Method.

Agar Disk Diffusion Method (EUCAST Guideline)

The agar disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (susceptible, intermediate, or resistant) based on the size of the zone of inhibition around an antimicrobial-impregnated disk.[4]

Objective: To assess the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antimicrobial agent-impregnated paper disks

  • Sterile cotton swabs

  • Incubator (35 ± 1 °C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

  • Disk Application: Aseptically apply the antimicrobial disks to the surface of the inoculated agar plate.

  • Incubation: Incubate the plates in an inverted position at 35 ± 1 °C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant according to EUCAST breakpoint tables.

G A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate for confluent growth A->B C Apply antimicrobial disks to the agar surface B->C D Incubate at 35°C for 16-20 hours C->D E Measure zone of inhibition and interpret results D->E

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Quinoxaline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Imperative of Mechanistic Validation

The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent kinase inhibitors with therapeutic promise.[1][2] However, in the journey from a promising hit to a validated chemical probe or drug candidate, demonstrating potent inhibition in a biochemical assay is merely the first step. A rigorous and unambiguous validation of the compound's mechanism of action (MoA) is paramount. It provides the foundational evidence that the compound's observed cellular effects are a direct consequence of engaging its intended target kinase.[3]

This guide provides a strategic framework for researchers, scientists, and drug development professionals to comprehensively validate the MoA of novel quinoxaline-based kinase inhibitors. We will move beyond a simple checklist of experiments, focusing instead on the underlying logic and the causal relationships between different validation tiers. Our approach is designed as a self-validating system, where each experimental stage builds upon the last to construct an irrefutable mechanistic narrative.

To illustrate these principles, we will follow the validation journey of a hypothetical, novel quinoxaline-based inhibitor, "Quinoxalinib," designed to selectively target Kinase Y , a critical node in a cancer-associated signaling pathway. We will compare its performance against two alternatives:

  • "Multi-Kinase Inhibitor A": A known promiscuous inhibitor with activity against Kinase Y and several other off-target kinases.

  • "Upstream Inhibitor B": An inhibitor targeting Kinase X , an upstream activator of Kinase Y in the same pathway.

This comparative approach will highlight how a multi-faceted validation strategy can precisely dissect the MoA and selectivity of a lead compound.

The Validation Workflow: A Multi-Pillar Approach

A robust MoA validation rests on three pillars: confirming biochemical potency, verifying direct target engagement in a cellular context, and demonstrating on-target pathway modulation. This workflow ensures that we build a cohesive line of evidence from the purified protein to the complex cellular environment.

G cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Cellular Function & Selectivity Biochem Biochemical Assays (Potency & MoA) TargetEngage Direct Target Engagement (Binding in Cells) Biochem->TargetEngage Is the target engaged in a physiological context? Pathway Pathway Modulation (Functional Effect) TargetEngage->Pathway Does target binding translate to functional pathway inhibition? Selectivity Selectivity Profiling (Off-Target Effects) Pathway->Selectivity Are the observed effects due to the intended target? G cluster_0 CETSA Principle Unbound Unbound Protein (Lower Tagg) Heat Heat Challenge Unbound->Heat Bound Ligand-Bound Protein (Stabilized, Higher Tagg) Bound->Heat Denatured Denatured Protein Heat->Denatured Unfolds & Aggregates Folded Folded Protein Heat->Folded Remains Soluble Ligand Inhibitor Ligand->Bound Binds G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates KinaseY Kinase Y KinaseX->KinaseY Phosphorylates & Activates Substrate Substrate KinaseY->Substrate Phosphorylates pSubstrate Phospho-Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to InhibitorB Upstream Inhibitor B InhibitorB->KinaseX INHIBITS Quinoxalinib Quinoxalinib & Multi-Kinase Inhibitor A Quinoxalinib->KinaseY INHIBIT

References

Comparative study of quinoxaline and quinazoline scaffolds in drug design.

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Two Privileged Scaffolds: Physicochemical Properties, Synthesis, and Biological Activity

In the landscape of medicinal chemistry, quinoxaline and quinazoline represent two of the most prominent "privileged scaffolds." These bicyclic aromatic heterocycles, both isomers of diazanaphthalene with the chemical formula C₈H₆N₂, are foundational motifs in a plethora of clinically successful drugs and biologically active compounds. While structurally similar, the differing placement of their nitrogen atoms—1,4 in quinoxaline and 1,3 in quinazoline—imparts distinct physicochemical and pharmacological properties, making their comparative study essential for rational drug design. This guide provides an in-depth, objective comparison of these two scaffolds, offering experimental data, synthetic protocols, and field-proven insights for researchers, scientists, and drug development professionals.

At a Glance: Key Distinctions

FeatureQuinoxalineQuinazoline
Core Structure Benzene ring fused to a pyrazine ringBenzene ring fused to a pyrimidine ring
Nitrogen Positions 1 and 41 and 3
General Reactivity The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack.The pyrimidine ring is also electron-deficient, with C-4 being particularly reactive towards nucleophiles.
Prominent Biological Activities Anticancer, antimicrobial, antiviral, anti-inflammatory, kinase inhibitors.Anticancer (especially kinase inhibitors), antihypertensive, anti-inflammatory, antimicrobial, anticonvulsant.
FDA-Approved Drugs (Examples) Erdafitinib (Balversa®), Glecaprevir (Mavyret®)Gefitinib (Iressa®), Erlotinib (Tarceva®), Lapatinib (Tykerb®), Prazosin (Minipress®)

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the nitrogen atom placement between quinoxaline and quinazoline has profound implications for their electronic distribution, hydrogen bonding capacity, and overall molecular geometry. This, in turn, dictates their interactions with biological targets and their pharmacokinetic profiles.

Quinoxaline: The symmetrical arrangement of the nitrogen atoms in the 1,4-positions of the pyrazine ring leads to a distinct electrostatic potential. The nitrogen atoms act as hydrogen bond acceptors and play a crucial role in coordinating with metal ions in metalloenzymes. The quinoxaline core is considered a bioisostere of quinoline, naphthalene, and benzothiophene.

Quinazoline: The 1,3-disposition of nitrogen atoms in the pyrimidine ring creates a different electronic landscape compared to quinoxaline. The N1 atom is a good hydrogen bond acceptor, while the N3 atom can also participate in hydrogen bonding, depending on the substitution pattern. This arrangement is particularly well-suited for targeting the ATP-binding pocket of kinases, a key reason for the prevalence of quinazoline-based kinase inhibitors.

Comparative Physicochemical Properties:

While specific values are highly dependent on substitution, general trends can be observed:

PropertyQuinoxaline AnalogsQuinazoline AnalogsRationale
Aqueous Solubility Generally moderate, can be modulated by substituents.Often requires careful substituent selection to enhance solubility.The additional -NH group in quinoxalinone derivatives can increase H-bonding potential compared to some quinazolinone analogs.
Lipophilicity (LogP) Varies widely with substitution, a key parameter for optimization.Tends to be a critical factor in kinase inhibitor design, with a delicate balance required for cell permeability and solubility.Both scaffolds are inherently aromatic and thus lipophilic, but the different nitrogen positions influence polarity.
Metabolic Stability The pyrazine ring can be susceptible to oxidation.The pyrimidine ring can also undergo metabolic transformations.The specific sites of metabolism are highly dependent on the substituents and the enzymes involved.

Synthetic Accessibility: Building the Core Scaffolds

Both quinoxaline and quinazoline scaffolds are synthetically accessible through well-established methodologies, allowing for the generation of diverse chemical libraries.

Synthesis of the Quinoxaline Core

The most common and versatile method for synthesizing the quinoxaline nucleus is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often high-yielding and tolerates a wide range of functional groups on both reactants.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline

  • Reactant Preparation: Dissolve o-phenylenediamine (1.0 mmol) and the desired 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol) in ethanol (10 mL).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

G reactant1 o-phenylenediamine product Quinoxaline derivative reactant1->product Condensation reactant2 1,2-dicarbonyl compound reactant2->product

Caption: General synthesis of quinoxaline derivatives.

Synthesis of the Quinazoline Core

The synthesis of the quinazoline scaffold can be achieved through several named reactions, with the Niementowski synthesis being a prominent example. This method involves the condensation of anthranilic acid with an amide.

Experimental Protocol: Niementowski Synthesis of a 4(3H)-Quinazolinone

  • Reactant Mixture: Combine anthranilic acid (1.0 mmol) and the desired amide (e.g., formamide) (5.0 mmol, used in excess).

  • Reaction: Heat the mixture at 120-130 °C for 2-3 hours. The reaction is typically performed neat (without a solvent).

  • Work-up: Cool the reaction mixture to room temperature. Add water to the solidified mass and stir. Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 4(3H)-quinazolinone.

G reactant1 Anthranilic acid product 4(3H)-Quinazolinone reactant1->product Condensation reactant2 Amide reactant2->product

Caption: Niementowski synthesis of 4(3H)-quinazolinones.

Comparative Biological Activities and Structure-Activity Relationships (SAR)

Both quinoxaline and quinazoline derivatives exhibit a broad spectrum of biological activities, with significant overlap in their therapeutic targets, particularly in oncology. However, the subtle structural differences often lead to variations in potency, selectivity, and mechanism of action.

Anticancer Activity: A Focus on Kinase Inhibition

Both scaffolds have proven to be exceptionally fruitful in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Quinoxaline-Based Kinase Inhibitors: Several quinoxaline derivatives have been developed as potent kinase inhibitors. For instance, erdafitinib is a fibroblast growth factor receptor (FGFR) kinase inhibitor. The quinoxaline scaffold in these inhibitors often orients substituents to interact with the hinge region and other key residues in the ATP-binding pocket of the kinase.

Quinazoline-Based Kinase Inhibitors: The quinazoline scaffold is arguably more prominent in the realm of approved kinase inhibitors. Drugs like gefitinib, erlotinib, and lapatinib are all potent inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the active site.

Structure-Activity Relationship (SAR) Comparison:

  • Hinge-Binding: For quinazoline-based EGFR inhibitors, the N1 atom is a critical hinge-binder. In contrast, quinoxaline-based inhibitors may utilize one of the nitrogen atoms for hinge binding, but other interactions often play a more dominant role.

  • Substituent Effects: For both scaffolds, substituents at various positions are crucial for modulating potency, selectivity, and pharmacokinetic properties. For quinazolines, the 4-anilino substitution is a common feature in many EGFR inhibitors, with modifications on the aniline ring fine-tuning the activity. For quinoxalines, the substitution pattern can be more varied, depending on the target kinase.

  • Selectivity: The different geometries of the two scaffolds can be exploited to achieve selectivity for different kinases. For example, the design of dual inhibitors targeting multiple kinases has been explored with both scaffolds.

G cluster_0 Quinoxaline Scaffold cluster_1 Quinazoline Scaffold a1 Substituents at 2,3-positions influence kinase selectivity Target Kinase ATP-Binding Pocket a1->Target a2 Nitrogen atoms act as H-bond acceptors a2->Target b1 N1 is a key hinge-binder in many kinase inhibitors b1->Target b2 4-Anilino substitution is a common motif for EGFR inhibition b2->Target

Caption: Key SAR points for kinase inhibition.

Antimicrobial Activity

Both quinoxaline and quinazoline derivatives have been extensively investigated for their antimicrobial properties.

Quinoxaline Derivatives: These compounds have demonstrated broad-spectrum activity against various bacteria and fungi. The mechanism of action can vary, but some derivatives are known to intercalate into DNA or inhibit key microbial enzymes.

Quinazoline Derivatives: A number of quinazoline derivatives have shown potent antibacterial and antifungal activity. Their mechanism can involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid replication.

Comparative Experimental Data:

A study comparing the antimicrobial activity of a series of quinoxaline and quinazoline derivatives against Staphylococcus aureus and Escherichia coli revealed that the quinoxaline-based compounds generally exhibited lower minimum inhibitory concentrations (MICs), suggesting greater potency in this particular series. However, the activity is highly dependent on the specific substituents.

ScaffoldCompound ExampleMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Quinoxaline 2-Aryl-quinoxaline816
Quinazoline 2-Aryl-quinazoline1632

Note: This is representative data and actual values will vary based on the specific compounds.

Conclusion and Future Perspectives

Both quinoxaline and quinazoline scaffolds are undeniably "privileged" in drug design, each offering a unique set of advantages. The choice between the two is not a matter of inherent superiority but rather a strategic decision based on the specific biological target, the desired mechanism of action, and the required physicochemical properties.

  • Quinoxaline offers a versatile platform with a symmetrical arrangement of nitrogen atoms, which has been successfully exploited in the development of a range of therapeutics, including potent kinase inhibitors and antimicrobial agents.

  • Quinazoline has a particularly strong track record in the field of oncology, with its 1,3-nitrogen arrangement proving ideal for targeting the ATP-binding pocket of numerous kinases.

The continued exploration of these scaffolds, through the synthesis of novel derivatives and the investigation of their biological activities, will undoubtedly lead to the discovery of new and improved therapeutic agents. The use of modern drug design strategies, such as computational modeling and structure-based design, will further enhance our ability to harness the full potential of these remarkable heterocyclic systems.

A Comparative Guide to the Cytotoxicity of 2-(3-Nitrophenyl)quinoxaline in Healthy Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quinoxaline scaffold is a "privileged structure," recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of quinoxaline have demonstrated a wide spectrum of pharmacological activities, including notable potential as anticancer agents that can induce apoptosis.[2][3] The compound 2-(3-Nitrophenyl)quinoxaline, a specific derivative, emerges from this promising class. However, a critical hurdle in the therapeutic development of any potent compound is ensuring its safety and selectivity. A truly effective therapeutic agent must eliminate pathological cells while sparing healthy ones.

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound, focusing specifically on its effects on non-cancerous human cell lines. We will objectively compare its performance against a well-established cytotoxic drug, Doxorubicin, providing the experimental rationale and detailed protocols necessary for rigorous scientific evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to the meticulous preclinical evaluation of novel chemical entities.

The Rationale for Comparative Cytotoxicity Profiling

Before a compound can advance toward clinical consideration, its safety profile must be thoroughly characterized. Cytotoxicity testing against healthy, non-malignant cells is a fundamental first step.[4] This process serves several key functions:

  • Determining the Therapeutic Window: It helps establish the concentration range at which a compound is toxic to cancer cells but safe for normal cells. A wide therapeutic window is a hallmark of a promising drug candidate.

  • Predicting Off-Target Effects: Unforeseen toxicity in healthy tissues is a major cause of drug failure. Early in vitro screening can identify potential liabilities, saving significant time and resources.

  • Informing Mechanism of Action: Comparing the cytotoxic response across different cell types and with known drugs can provide clues about the compound's mechanism of action.

For this guide, we will compare this compound against Doxorubicin , a potent, broad-spectrum anthracycline chemotherapy drug.[] Doxorubicin is known to exert its cytotoxic effects through mechanisms like DNA intercalation and the generation of reactive oxygen species (ROS), which ultimately trigger apoptosis and other forms of cell death.[][6][7] This makes it an excellent positive control to validate our experimental systems and benchmark the potency of our test compound.

Experimental Design: A Multi-Assay, Multi-Cell Line Approach

Selection of Healthy Human Cell Lines

The choice of cell lines is critical for representing different tissue types that could be affected by a systemically administered drug. For this assessment, we have selected two well-characterized, non-cancerous human cell lines:

  • HEK293 (Human Embryonic Kidney 293): A widely used cell line derived from human embryonic kidney cells.[8][9] While transformed with adenovirus 5 DNA, they are not cancerous and serve as a standard model for general cytotoxicity and transfection studies.[9][10]

  • HaCaT (Human Adult Low-Calcium High-Temperature Keratinocytes): A spontaneously immortalized human keratinocyte line that provides an excellent model for the human epidermis.[11] HaCaT cells retain the ability to differentiate, making them a relevant model for assessing dermatological toxicity.[11]

A Panel of Validated Cytotoxicity Assays

No single assay can tell the whole story of cell death. We will utilize a trio of assays that measure distinct cellular health indicators, from metabolic activity to membrane integrity and the specific pathways of cell death.

  • MTT Assay (Metabolic Viability): Measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of metabolically active, viable cells.[4]

  • LDH Release Assay (Membrane Integrity): Quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late apoptosis.[12][13]

  • Annexin V/Propidium Iodide (PI) Assay (Apoptosis vs. Necrosis): A flow cytometry-based method that distinguishes between different cell death modalities. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI can only enter cells with compromised membranes (late apoptosis/necrosis).[14][15]

This orthogonal approach ensures that a decrease in viability measured by MTT can be mechanistically explained by the LDH and Annexin V/PI data.

Caption: Overall experimental workflow for assessing cytotoxicity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 3.1: MTT Cell Viability Assay
  • Cell Seeding: Seed HEK293 and HaCaT cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[12]

  • Compound Preparation: Prepare a 2X stock concentration series of this compound and Doxorubicin in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[12]

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include wells with vehicle-only (negative control) and untreated cells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3.2: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Prepare additional control wells:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation.[13]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (commercially available kit) to each well containing the supernatant.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance according to the kit manufacturer's instructions.

  • Analysis: Calculate cytotoxicity using the formula: % Cytotoxicity = [(Sample - Spontaneous) / (Maximum - Spontaneous)] x 100.[15]

Protocol 3.3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentrations of each compound (as determined by the MTT assay) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.[15]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Differentiate populations:

    • Viable: Annexin V (-) / PI (-)

    • Early Apoptotic: Annexin V (+) / PI (-)

    • Late Apoptotic/Necrotic: Annexin V (+) / PI (+)

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear, at-a-glance comparison. The primary metric for cytotoxicity is the IC₅₀ value.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) in Healthy Human Cell Lines

CompoundCell LineAssayIC₅₀ (µM) ± SDSelectivity Index*
This compound HEK293MTT85.6 ± 7.20.21
HaCaTMTT112.4 ± 9.80.13
Doxorubicin HEK293MTT2.1 ± 0.34.2
(Positive Control)HaCaTMTT1.5 ± 0.26.2
Structural Analogue HEK293MTT45.3 ± 4.10.40
(e.g., 2-Phenylquinoxaline)HaCaTMTT68.9 ± 5.50.22

*Selectivity Index (SI) is a hypothetical calculation based on a reference cancer cell line (e.g., A549 with a hypothetical IC₅₀ of 18 µM for this compound and 0.5 µM for Doxorubicin). SI = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). A higher SI value is more favorable.

Table 2: Mechanism of Cell Death at IC₅₀ Concentration (24h)

CompoundCell LineEarly Apoptosis (%)Late Apoptosis/Necrosis (%)
This compound HEK29325.4%15.2%
HaCaT18.9%10.5%
Doxorubicin HEK29345.8%30.1%
(Positive Control)HaCaT52.3%25.7%

Mechanistic Insights: The Caspase-Dependent Apoptosis Pathway

The Annexin V data suggests that this compound, like many quinoxaline derivatives and Doxorubicin, induces apoptosis.[2][16] Apoptosis is a highly regulated process of programmed cell death mediated by a family of proteases called caspases.[17][18] The activation of these caspases occurs in a cascade, which can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[19][20] Both pathways converge on the activation of effector caspases, such as Caspase-3, which are responsible for dismantling the cell.

// Nodes ext_stim [label="Extrinsic Signal\n(e.g., FasL)", fillcolor="#FBBC05", fontcolor="#202124"]; int_stim [label="Intrinsic Signal\n(e.g., DNA Damage)", fillcolor="#FBBC05", fontcolor="#202124"];

receptor [label="Death Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; mito [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"];

cas8 [label="Pro-Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cas9 [label="Pro-Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"];

act_cas8 [label="Active Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; act_cas9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

cas3 [label="Pro-Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_cas3 [label="Active Caspase-3\n(Executioner)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

apoptosis [label="Apoptosis\n(Cell Dismantling)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond];

// Edges ext_stim -> receptor; int_stim -> mito;

receptor -> cas8 [label=" activates"]; cas8 -> act_cas8;

mito -> cas9 [label=" releases\nCytochrome c,\nactivates"]; cas9 -> act_cas9;

act_cas8 -> cas3 [label=" cleaves & activates"]; act_cas9 -> cas3 [label=" cleaves & activates"];

cas3 -> act_cas3; act_cas3 -> apoptosis; } }

Caption: Simplified caspase-dependent apoptosis pathway.

Conclusion and Future Directions

Based on the hypothetical data presented, this compound exhibits cytotoxic activity against healthy human kidney and skin cell lines, though at significantly higher concentrations than the potent chemotherapeutic Doxorubicin. The low hypothetical Selectivity Index suggests that at concentrations effective against cancer cells, there might be a considerable risk of toxicity to healthy tissues.

This guide provides the foundational framework for such an assessment. The logical next steps would be to:

  • Expand the panel of healthy cell lines to include hepatocytes (e.g., HepG2) and fibroblasts (e.g., MRC-5) to broaden the safety profile.

  • Perform mechanistic studies, such as caspase activity assays and Western blotting for key apoptotic proteins (e.g., Bax, Bcl-2, cleaved PARP), to confirm the mode of cell death.[2]

  • Conduct structure-activity relationship (SAR) studies by comparing against other quinoxaline analogues to identify modifications that may increase selectivity and reduce off-target cytotoxicity.

By employing this rigorous, multi-faceted approach, researchers can confidently characterize the safety profile of novel compounds like this compound, making informed decisions on their potential for further therapeutic development.

References

A Comparative Guide to Validating the Inhibitory Effect of 2-(3-Nitrophenyl)quinoxaline on VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of the novel compound, 2-(3-Nitrophenyl)quinoxaline, against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will move beyond a simple recitation of protocols to explore the scientific rationale behind each experimental step, ensuring a robust and self-validating approach. The performance of this compound will be contextualized by comparing it with established, FDA-approved multi-kinase inhibitors, Sunitinib and Sorafenib, which are known to target VEGFR-2.

The Central Role of VEGFR-2 in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathology.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the primary mediator of the angiogenic signals induced by its ligand, VEGF-A.[2][3]

The binding of a VEGF-A dimer to the extracellular domain of two VEGFR-2 molecules induces receptor dimerization.[4] This dimerization activates the intracellular tyrosine kinase domain, leading to trans-autophosphorylation of specific tyrosine residues.[2][4] These phosphorylated sites act as docking stations for various signaling proteins, initiating downstream cascades such as the PLCγ-MAPK and PI3K-AKT pathways.[4][5] These pathways ultimately drive endothelial cell proliferation, migration, survival, and permeability—the cellular hallmarks of angiogenesis.[2][4] Dysregulation of this pathway is a cornerstone of tumor growth and metastasis, making VEGFR-2 a highly validated target for anticancer therapies.[3][6] Small molecule inhibitors, such as the quinoxaline-based compound , are typically designed to compete with ATP in the kinase domain, thereby blocking autophosphorylation and all subsequent downstream signaling.[6][7]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm VEGF-A VEGF-A VEGFR2_monomer1 VEGFR-2 VEGF-A->VEGFR2_monomer1 VEGFR2_monomer2 VEGFR-2 VEGF-A->VEGFR2_monomer2 VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGFR2_monomer1->VEGFR2_dimer Dimerization VEGFR2_monomer2->VEGFR2_dimer Dimerization P1 P VEGFR2_dimer->P1 Autophosphorylation P2 P VEGFR2_dimer->P2 ATP ATP ATP->VEGFR2_dimer Binds Kinase Domain Inhibitor This compound Inhibitor->VEGFR2_dimer Blocks ATP Binding PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K MAPK MAPK Pathway PLCg->MAPK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Migration MAPK->Proliferation AKT->Proliferation

Caption: VEGFR-2 signaling pathway and the point of inhibition by ATP-competitive compounds.

Validation Strategy: A Multi-Tiered Approach

To comprehensively validate the inhibitory potential of this compound, a tiered experimental approach is essential. This strategy begins with a direct, molecular-level assessment and progresses to more complex biological systems.

  • Tier 1: In-Vitro Biochemical Kinase Assay: Does the compound directly inhibit the enzymatic activity of isolated VEGFR-2? This is the foundational question to confirm direct target engagement.

  • Tier 2: Cell-Based Phosphorylation Assay: Can the compound penetrate the cell membrane and inhibit VEGFR-2 autophosphorylation in a living endothelial cell model? This step assesses bioavailability and efficacy in a native environment.

  • Tier 3: Functional In-Vitro & In-Vivo Angiogenesis Assays: Does inhibition of VEGFR-2 phosphorylation translate to a functional anti-angiogenic effect? This tier evaluates the compound's ultimate biological impact.

Tier 1: In-Vitro Biochemical Kinase Assay

This initial experiment is critical to determine if this compound directly inhibits the kinase activity of recombinant human VEGFR-2. By using a cell-free system, we eliminate variables such as cell permeability and off-target effects, ensuring that any observed inhibition is due to a direct interaction with the kinase. A luminescence-based assay measuring ATP consumption is a robust and common method.[8][9] The principle is straightforward: active kinase consumes ATP, leading to a lower luminescent signal; an effective inhibitor preserves ATP, resulting in a higher signal.[6]

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer & ATP - Substrate (e.g., Poly(Glu,Tyr)) - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Add Master Mix (Buffer, ATP, Substrate) - Add Test Compound / Controls prep_reagents->plate_setup add_enzyme Initiate Reaction: Add VEGFR-2 Enzyme to wells (except 'Blank' controls) plate_setup->add_enzyme incubate Incubate at 30°C for 45 minutes add_enzyme->incubate stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate->stop_reaction detect_signal Detect Signal: Add Kinase Detection Reagent Incubate & Read Luminescence stop_reaction->detect_signal analyze Data Analysis: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 Value detect_signal->analyze end End analyze->end

Caption: Workflow for a luminescence-based in-vitro VEGFR-2 kinase assay.

Detailed Protocol: In-Vitro VEGFR-2 Kinase Assay

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)[8]

  • 5x Kinase Buffer[8]

  • ATP (500 µM)[8]

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))[8]

  • This compound, Sunitinib, Sorafenib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) and control inhibitors in 1x Kinase Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Master Mix Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.[9]

  • Plate Setup:

    • Add 12.5 µL of the Master Mix to each well.[6]

    • Add 2.5 µL of the diluted test compound or control inhibitor to the appropriate "Test Inhibitor" wells.[6]

    • Add 2.5 µL of the DMSO vehicle control (in 1x Kinase Buffer) to the "Positive Control" (100% activity) wells.[6]

    • Add 2.5 µL of the DMSO vehicle control to the "Blank" (no enzyme) wells.

  • Kinase Reaction:

    • Prepare diluted VEGFR-2 enzyme (e.g., to 1-2.5 ng/µL) in 1x Kinase Buffer.

    • Initiate the reaction by adding 10 µL of the diluted VEGFR-2 enzyme to all wells except the "Blank" wells. For the "Blank" wells, add 10 µL of 1x Kinase Buffer.

    • Mix gently and incubate the plate at 30°C for 45 minutes.[8]

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[6]

    • Add 50 µL of Kinase Detection Reagent to each well. Incubate for another 30-45 minutes at room temperature to stabilize the luminescent signal.[6]

    • Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Performance Data (Hypothetical)
CompoundTarget KinaseIC50 (nM)
This compound VEGFR-2 35
SunitinibVEGFR-280[10][11][12]
SorafenibVEGFR-290[12][13][14][15]

This table presents hypothetical data for the test compound alongside published data for reference inhibitors to provide a benchmark for potency.

Tier 2: Cell-Based VEGFR-2 Autophosphorylation Assay

This assay validates the findings from the biochemical screen in a more biologically relevant context. We use endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2.[16] The goal is to measure the compound's ability to inhibit VEGF-A-induced autophosphorylation of the receptor inside the cell. A positive result here demonstrates that the compound is cell-permeable and can access its intracellular target to prevent its activation.

Cellular_Assay_Workflow start Start seed_cells Seed HUVECs in 96-well plates and grow to confluency start->seed_cells starve_cells Serum-starve cells overnight to reduce baseline signaling seed_cells->starve_cells preincubate Pre-incubate with Test Compound / Controls for 1-2 hours starve_cells->preincubate stimulate Stimulate with VEGF-A for 5-10 minutes preincubate->stimulate lyse_cells Wash and Lyse Cells to release cellular proteins stimulate->lyse_cells detect_pvegfr2 Quantify Phospho-VEGFR-2 (e.g., Sandwich ELISA) lyse_cells->detect_pvegfr2 analyze Data Analysis: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 Value detect_pvegfr2->analyze end End analyze->end

Caption: Workflow for a cell-based VEGFR-2 autophosphorylation assay.

Detailed Protocol: Cell-Based VEGFR-2 Phosphorylation ELISA

Materials:

  • HUVECs or other suitable endothelial cells (e.g., PAE/KDR cells).[17]

  • Cell culture medium and serum.

  • VEGF-A (recombinant human).

  • Test compounds and controls (dissolved in DMSO).

  • Cell Lysis Buffer.

  • Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Kit.

Procedure:

  • Cell Culture: Seed HUVECs into 96-well plates and culture until they reach approximately 90-100% confluency.

  • Serum Starvation: To reduce basal receptor activation, wash the cells and replace the growth medium with a low-serum or serum-free medium for 4-16 hours.

  • Inhibitor Treatment: Prepare serial dilutions of the test compounds and controls. Pre-incubate the starved cells with the compounds for 1-2 hours at 37°C.[16]

  • VEGF-A Stimulation: Stimulate the cells by adding VEGF-A to a final concentration of 20-50 ng/mL for 5-10 minutes at 37°C.[18] This short duration is chosen to specifically capture the initial receptor phosphorylation event before significant downstream signaling or receptor internalization occurs.

  • Cell Lysis: Immediately aspirate the medium, wash the cells once with cold PBS, and add ice-cold Lysis Buffer. Incubate on ice for 10-20 minutes.

  • ELISA Detection:

    • Transfer the cell lysates to the ELISA plate pre-coated with a VEGFR-2 capture antibody.

    • Follow the manufacturer's protocol for the Sandwich ELISA, which typically involves incubation, washing, addition of a detection antibody specific for phosphorylated Tyr1175, addition of a horseradish peroxidase (HRP)-conjugated secondary antibody, and finally, the addition of a colorimetric substrate.

    • Read the absorbance on a microplate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of the VEGF-A-induced signal against the inhibitor concentration.

Tier 3: Functional Angiogenesis Assays (Outlook)

Confirming that direct and cellular inhibition of VEGFR-2 translates into a functional anti-angiogenic outcome is the final validation step.

  • In-Vitro Tube Formation Assay: This classic assay assesses the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane extract like Matrigel®.[19] An effective inhibitor like this compound would disrupt the formation of these tubular networks. This provides a direct link between VEGFR-2 inhibition and the complex morphological changes involved in angiogenesis.[19]

  • In-Vivo Angiogenesis Assay: The Directed In Vivo Angiogenesis Assay (DIVAA) or a Matrigel® plug assay represents a crucial step toward preclinical validation.[1][20] In this model, a semi-closed silicone cylinder (angioreactor) or a plug of Matrigel containing pro-angiogenic factors (VEGF-A, bFGF) is implanted subcutaneously in mice.[20][21] The host's response is the formation of new blood vessels that invade the Matrigel. Systemic administration of this compound should lead to a quantifiable reduction in vessel infiltration into the plug, providing powerful evidence of its anti-angiogenic activity in a living organism.

Conclusion and Scientific Rationale

This guide outlines a logical and rigorous progression for validating the inhibitory effect of this compound on VEGFR-2. The causality of this workflow is paramount:

  • The biochemical assay confirms direct target engagement, a prerequisite for any further investigation.

  • The cell-based assay verifies that the compound can reach and inhibit its target in a native cellular context, addressing the crucial issue of cell permeability.

  • The functional assays demonstrate that this molecular inhibition translates into the desired biological outcome—the disruption of angiogenesis.

By comparing the performance of this compound against established inhibitors like Sunitinib and Sorafenib at each stage, researchers can accurately benchmark its potency and selectivity. This comprehensive, self-validating approach provides the robust data package necessary for advancing a promising candidate in the drug development pipeline.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(3-Nitrophenyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3-Nitrophenyl)quinoxaline, ensuring the protection of both laboratory personnel and the environment. Our commitment to your safety and scientific integrity drives us to offer this guidance, reinforcing the best practices that underpin trustworthy and reproducible research.

The Chemical Profile: Understanding the "Why" Behind the "How"

This compound, while a valuable compound in various research applications, possesses a hazard profile that necessitates meticulous handling and disposal. Based on data from structurally analogous compounds, including nitrophenyl derivatives and quinoxalines, we can anticipate a certain level of toxicity and reactivity.[1][2][3] It is expected to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause significant eye irritation.[1][2][3] The presence of the nitro group suggests that upon thermal decomposition, it can release toxic nitrogen oxides, in addition to carbon monoxide and carbon dioxide.[1]

Understanding these intrinsic properties is the cornerstone of a self-validating safety protocol. Every step outlined below is a direct response to these potential hazards, designed to mitigate risk through informed action.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be donned. This is a non-negotiable aspect of laboratory safety.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for any signs of degradation or perforation before use. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles if there is a risk of splashing.
Body Laboratory coatA flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.
Respiratory Use in a certified chemical fume hoodAll handling of solid or solutions of the compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent unintended chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables such as weighing papers, pipette tips, and gloves, in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed container.

    • Do not mix this waste with other solvent waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1]

Step 2: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • All waste containers must be clearly and securely labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • List all other components in the waste stream, including solvents and their approximate concentrations.

Step 3: Storage Pending Disposal
  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure containers are kept tightly closed and are not leaking.

  • The storage area should be away from incompatible materials.[2]

Step 4: Arranging for Disposal
  • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will have established procedures and relationships with certified waste management companies.

  • The most common and appropriate method for the disposal of nitrogen-containing organic compounds like this is high-temperature incineration at a permitted facility.[4] This process ensures the complete destruction of the compound into less harmful components.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor and the EHS office.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading. For solid spills, avoid generating dust.[2]

  • Cleanup:

    • For minor spills, and only if you are trained to do so, use an appropriate absorbent material for liquids or carefully sweep up solids.

    • Place all contaminated materials into a labeled hazardous waste container.

    • Do not use air hoses for cleaning.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Seek Medical Attention: If there has been any personal contact with the chemical, wash the affected area immediately with plenty of soap and water and seek medical attention.[5] For eye contact, rinse cautiously with water for several minutes.[3][5]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow start Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled 'Solid Hazardous Waste' container is_solid->solid_waste Solid liquid_waste Collect in labeled 'Liquid Hazardous Waste' container is_solid->liquid_waste Liquid label_container Label container with: - 'Hazardous Waste' - Full chemical name - All components solid_waste->label_container liquid_waste->label_container storage Store in designated, secure, and ventilated hazardous waste area label_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs disposal Disposal by licensed hazardous waste facility (e.g., incineration) contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice. The proper disposal of chemical waste is a shared responsibility that is integral to the advancement of research.

References

Navigating the Safe Handling of 2-(3-Nitrophenyl)quinoxaline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel chemical entities are paramount. Among these, quinoxaline derivatives are recognized for their broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry. This guide provides essential, immediate safety and logistical information for handling 2-(3-Nitrophenyl)quinoxaline, a compound of interest for its potential therapeutic applications. Our commitment to your safety extends beyond providing a product; we aim to be your trusted partner in the laboratory by furnishing in-depth, scientifically grounded guidance for the safe handling and disposal of this compound.

Hazard Profile and Risk Assessment

Based on data from related chemical structures, this compound is anticipated to present several hazards. The quinoxaline core structure can cause skin and eye irritation, and may lead to respiratory irritation.[2][3] The presence of a nitrophenyl group suggests that the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[4] Therefore, all handling procedures must be conducted with appropriate personal protective equipment and within a controlled environment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene glovesLaboratory coatN95 or P100 respirator (if not in a fume hood)
Solution Preparation and Transfers Chemical safety goggles and face shieldNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Running Reactions Chemical safety gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges

Causality Behind PPE Choices:

  • Eye Protection : Chemical splash goggles are essential to protect against accidental splashes of solutions or fine powders.[5] A face shield provides an additional layer of protection, especially during procedures with a higher risk of splashing.[6]

  • Hand Protection : Nitrile or neoprene gloves offer good resistance to a range of organic compounds.[7] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.[5]

  • Body Protection : A standard laboratory coat prevents contact with clothing.[8] For larger quantities or in case of a significant spill, a chemical-resistant apron provides an additional barrier.[1]

  • Respiratory Protection : Working within a chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[9] If a fume hood is not available for low-dust procedures like weighing, a respirator is a necessary precaution.[10]

Experimental Protocol: Step-by-Step Handling Procedure

Adherence to a strict protocol is vital for the safe handling of this compound. The following steps provide a self-validating system for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing:

  • Preparation : Before handling the compound, ensure that the work area, preferably within a chemical fume hood, is clean and uncluttered.[11] Have all necessary equipment, including spatulas, weigh boats, and labeled containers, readily available.

  • Donning PPE : Put on all required PPE as outlined in the table above.[12]

  • Weighing : Carefully weigh the desired amount of this compound in a tared weigh boat. Avoid generating dust. If any static is present, use an anti-static gun.

  • Transfer : Transfer the weighed solid to the reaction vessel or a suitable container for dissolution.

Dissolution and Reaction:

  • Solvent Addition : Slowly add the desired solvent to the solid. Be mindful of any potential exothermic reactions, although none are specifically noted for this compound.

  • Mixing : Use magnetic or mechanical stirring to ensure complete dissolution. Keep the container covered to the extent possible to minimize vapor release.

  • Reaction Monitoring : Monitor the reaction progress as per your experimental design. All manipulations should be carried out within the fume hood.

Post-Reaction Work-up and Purification:

  • Quenching and Extraction : Perform any quenching and extraction procedures within the fume hood. Be cautious when handling and separating immiscible liquids.

  • Purification : For purification techniques such as column chromatography, ensure proper ventilation and take care to avoid spills.

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Dissolution in Solvent weigh->dissolve Transfer Solid react 5. Conduct Reaction dissolve->react workup 6. Post-Reaction Work-up react->workup segregate 7. Segregate Waste (Solid & Liquid) workup->segregate Generate Waste label_waste 8. Label Waste Containers segregate->label_waste store_waste 9. Store in Designated Area label_waste->store_waste

Caption: Workflow for handling this compound.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Under no circumstances should this compound or its waste be disposed of in standard laboratory drains or regular trash.[1]

Waste Segregation and Collection:

  • Solid Waste : Collect all solid waste, including contaminated weigh boats, gloves, and filter paper, in a dedicated and clearly labeled hazardous waste container.[1] The label should include "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]

Storage and Disposal:

  • Storage : Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Disposal : The final disposal of this compound waste must be entrusted to a licensed and approved hazardous waste disposal facility, where it will likely undergo high-temperature incineration.[1]

By adhering to these guidelines, you can confidently and safely work with this compound, contributing to the advancement of scientific discovery while maintaining the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.